PF-4693627
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[5-chloro-6-(4-chlorophenyl)-1,3-benzoxazol-2-yl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29Cl2N3O3/c27-19-6-4-17(5-7-19)21-13-24-23(14-22(21)28)30-26(34-24)31-10-8-18(9-11-31)25(33)29-20-3-1-2-16(12-20)15-32/h4-7,13-14,16,18,20,32H,1-3,8-12,15H2,(H,29,33)/t16-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDNPVKDQXLYHO-JXFKEZNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)C2CCN(CC2)C3=NC4=C(O3)C=C(C(=C4)Cl)C5=CC=C(C=C5)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)NC(=O)C2CCN(CC2)C3=NC4=C(O3)C=C(C(=C4)Cl)C5=CC=C(C=C5)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-4693627: A Deep Dive into its Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PF-4693627, a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), in the context of inflammation.
Core Mechanism of Action: Targeting Prostaglandin E2 Synthesis
This compound exerts its anti-inflammatory effects by selectively inhibiting the enzyme microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3][4][5][6][7][8] This enzyme is a critical player in the inflammatory cascade, responsible for the terminal step in the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][5]
Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes, this compound's targeted approach on mPGES-1 allows for the specific reduction of pro-inflammatory PGE2 without affecting the production of other prostaglandins (B1171923) that may have important physiological functions.[5][9] This selectivity profile suggests a potential for a better safety profile, particularly concerning the gastrointestinal and cardiovascular side effects associated with COX inhibition.[2][5]
The following diagram illustrates the signaling pathway of the arachidonic acid cascade and the specific point of intervention for this compound.
Quantitative Data on Potency and Selectivity
The potency and selectivity of this compound have been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay System | Target | IC50 | Reference |
| Enzyme Assay | mPGES-1 | 3 nM | [4][7][8][10] |
| Human Whole Blood (HWB) Assay (LPS-stimulated) | mPGES-1 | 109 nM | [4][10][11] |
| HWB-1483 Cells | mPGES-1 | 180 nM | [10] |
| Human Fetal Fibroblasts | mPGES-1 | 6 nM | [10] |
Table 2: In Vitro Selectivity Profile of this compound
| Enzyme | Assay System | IC50 | Reference |
| COX-2 | Fetal Fibroblasts | >10 µM | [11] |
| Thromboxane Synthase (TXAS) | HWB-1483 Cells | >50 µM | [1][2][11] |
| Prostaglandin D Synthase (PGDS) | HWB-1483 Cells | >50 µM | [1][2][11] |
| 5-Lipoxygenase (5-LOX) | HWB-1483 Cells | >50 µM | [1][2][11] |
| 12-Lipoxygenase (12-LOX) | Not Specified | Selective | [1][2] |
| 15-Lipoxygenase (15-LOX) | Not Specified | Selective | [1][2] |
Table 3: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Species | Model | Dosage | Result | Reference |
| PGE2 Inhibition | Guinea Pig | Carrageenan-stimulated Air Pouch | 10 mg/kg (oral) | 63% inhibition | [2][7][10] |
| Bioavailability (F) | Sprague-Dawley Rat | - | 1.0 mg/kg (i.v.) | 59% | [7][10] |
| Half-life (t1/2) | Sprague-Dawley Rat | - | 1.0 mg/kg (i.v.) | 3.7 h | [7][10] |
| Clearance (CL) | Sprague-Dawley Rat | - | 1.0 mg/kg (i.v.) | 12 mL/min/kg | [7] |
| Volume of Distribution (Vdss) | Sprague-Dawley Rat | - | 1.0 mg/kg (i.v.) | 3.0 L/kg | [7] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined in the primary literature. Below is a summary of the key methodologies employed.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on mPGES-1 enzymatic activity.
-
Methodology: A common method involves using a microsomal fraction from cells overexpressing mPGES-1. The substrate, PGH2, is added, and the production of PGE2 is measured, typically by liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA). The assay is performed with varying concentrations of this compound to determine the IC50 value.
Human Whole Blood (HWB) Assay
-
Objective: To assess the inhibitory activity of this compound in a more physiologically relevant ex vivo system.
-
Methodology: Freshly drawn human whole blood is treated with various concentrations of this compound. Inflammation is then stimulated by adding lipopolysaccharide (LPS). After an incubation period, the plasma is collected, and PGE2 levels are quantified to determine the IC50.
In Vivo Guinea Pig Air Pouch Model of Inflammation
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
-
Methodology: An air pouch is created on the back of a guinea pig by subcutaneous injection of air. Inflammation is induced by injecting carrageenan into the pouch. This compound is administered orally, and after a set period, the exudate from the air pouch is collected to measure the levels of PGE2.[2][3][7]
Conclusion
This compound is a potent and selective inhibitor of mPGES-1, demonstrating a clear mechanism of action in reducing inflammation by specifically blocking the production of PGE2. Its high potency and selectivity, coupled with in vivo efficacy, have positioned it as a significant compound in the development of novel anti-inflammatory therapeutics. The targeted approach of this compound offers a promising alternative to traditional NSAIDs, with the potential for improved safety and tolerability. Although its clinical development was discontinued, the compound remains an important tool for research in the field of inflammation.[6]
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and SAR of this compound, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | mPGES-1 Inhibitor | DC Chemicals [dcchemicals.com]
- 9. Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. caymanchem.com [caymanchem.com]
PF-4693627: A Selective Inhibitor of Microsomal Prostaglandin E Synthase-1 (mPGES-1) for Inflammatory Conditions
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E2 (PGE2) is a key mediator of inflammation, pain, and fever. Its synthesis is catalyzed by three terminal enzymes, with microsomal prostaglandin E synthase-1 (mPGES-1) being the primary inducible isoform under pro-inflammatory conditions. Selective inhibition of mPGES-1 presents a promising therapeutic strategy for treating inflammatory disorders such as osteoarthritis and rheumatoid arthritis, potentially offering a safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs) by avoiding the systemic suppression of other physiologically important prostaglandins (B1171923). This technical guide provides a comprehensive overview of PF-4693627, a potent, selective, and orally bioavailable inhibitor of mPGES-1. We delve into its mechanism of action, present key quantitative data on its potency and selectivity, and provide detailed experimental protocols for its evaluation.
Introduction to mPGES-1 and the Rationale for Selective Inhibition
The arachidonic acid (AA) cascade is a pivotal signaling pathway in the inflammatory response.[1] Upon cellular stimulation, phospholipase A2 releases AA from the cell membrane. AA is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, primarily COX-2, which is upregulated during inflammation.[1][2] PGH2 serves as a substrate for various terminal prostaglandin synthases, leading to the production of a range of prostaglandins with diverse biological functions.[2]
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key terminal synthase that specifically catalyzes the conversion of PGH2 to PGE2.[2][3] Under normal physiological conditions, mPGES-1 expression is low. However, in response to pro-inflammatory stimuli, its expression is markedly induced, leading to a surge in PGE2 production at sites of inflammation.[3] This elevated PGE2 contributes to the classic signs of inflammation, including vasodilation, increased vascular permeability, edema, and pain sensitization.
Traditional NSAIDs and selective COX-2 inhibitors effectively reduce inflammation by blocking the production of PGH2. However, this non-selective approach also inhibits the synthesis of other prostaglandins, such as prostacyclin (PGI2) and thromboxane (B8750289) A2 (TXA2), which play crucial roles in gastrointestinal protection and cardiovascular homeostasis, respectively.[1] This can lead to the well-documented gastrointestinal and cardiovascular side effects associated with long-term NSAID use.
Selective inhibition of mPGES-1 offers a more targeted approach to reducing inflammatory PGE2 production. By acting downstream of COX-2, an mPGES-1 inhibitor would theoretically leave the production of other prostaglandins intact, thereby minimizing the risk of associated side effects.[1] this compound was developed as a potent and selective inhibitor of mPGES-1 with the potential to be a safer and more effective treatment for inflammatory diseases.[4]
This compound: A Profile of a Selective mPGES-1 Inhibitor
This compound is a novel, orally bioavailable small molecule identified as a potent and selective inhibitor of mPGES-1.[5] Its discovery and development were aimed at addressing the need for a targeted anti-inflammatory agent with an improved safety profile compared to existing therapies.[4][5]
Chemical Structure:
-
IUPAC Name: 1-[5-chloro-6-(4-chlorophenyl)-2-benzoxazolyl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]-4-piperidinecarboxamide[6]
-
Molecular Formula: C26H29Cl2N3O3[6]
-
Molecular Weight: 502.44 g/mol [6]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell/Enzyme Source | IC50 (nM) | Reference |
| mPGES-1 Enzyme Assay | Recombinant Human mPGES-1 | 3 | [7] |
| Human Whole Blood (HWB) Assay (LPS-stimulated) | Human Whole Blood | 109 | [7] |
| Cell-Based Assay | HWB-1483 Cells | 180 | |
| Cell-Based Assay | Human Fetal Fibroblasts | 6 |
Table 2: Selectivity Profile of this compound
| Enzyme/Target | Cell/Enzyme Source | IC50 (µM) | Reference |
| COX-2 | Fetal Fibroblasts | >10 | [7] |
| Thromboxane Synthase (TXAS) | HWB-1483 Cells | >50 | [7] |
| Prostaglandin D Synthase (PGDS) | HWB-1483 Cells | >50 | [7] |
| 5-Lipoxygenase (5-LOX) | HWB-1483 Cells | >50 | [7] |
| 12-Lipoxygenase (12-LOX) | Not Specified | Not Specified | [4] |
| 15-Lipoxygenase (15-LOX) | Not Specified | Not Specified | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Value | Unit | Administration Route | Dose (mg/kg) | Reference |
| Half-life (t1/2) | 3.7 | h | Intravenous (i.v.) | 1.0 | |
| Bioavailability (F) | 59 | % | Oral (p.o.) vs. i.v. | Not Specified |
Table 4: In Vivo Efficacy of this compound
| Animal Model | Parameter Measured | Dose (mg/kg) | Route | % Inhibition of PGE2 | Reference |
| Guinea Pig Carrageenan-Stimulated Air Pouch | PGE2 production in exudate | 10 | Oral | 63 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
In Vitro mPGES-1 Enzyme Inhibition Assay
This cell-free assay measures the direct inhibitory effect of a test compound on the enzymatic activity of recombinant human mPGES-1.
Materials:
-
Recombinant human mPGES-1 enzyme
-
Prostaglandin H2 (PGH2) substrate
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer containing glutathione)
-
Stop solution (e.g., a solution containing a reducing agent like stannous chloride)
-
PGE2 ELISA kit
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant mPGES-1 enzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.
-
Allow the reaction to proceed for a defined period (e.g., 60 seconds) at a controlled temperature (e.g., 4°C).
-
Terminate the reaction by adding the stop solution to each well.
-
Quantify the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood (HWB) Assay for PGE2 Inhibition
This ex vivo assay assesses the ability of a test compound to inhibit PGE2 production in a more physiologically relevant environment, using whole human blood.
Materials:
-
Freshly drawn human whole blood from healthy volunteers
-
Lipopolysaccharide (LPS) as a stimulant
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Culture medium (e.g., RPMI-1640)
-
PGE2 ELISA kit
-
96-well culture plates
Procedure:
-
Prepare serial dilutions of the test compound in culture medium.
-
In a 96-well plate, add the diluted test compound or vehicle control to the respective wells.
-
Add fresh human whole blood to each well.
-
Pre-incubate the plate for a specified time (e.g., 30 minutes) at 37°C in a humidified incubator with 5% CO2.
-
Add LPS to each well to stimulate PGE2 production.
-
Incubate the plate for an extended period (e.g., 24 hours) at 37°C.
-
Centrifuge the plate to separate the plasma.
-
Collect the plasma supernatant from each well.
-
Quantify the PGE2 concentration in the plasma samples using a commercial PGE2 ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC50 value as described in the enzyme inhibition assay.
In Vivo Carrageenan-Induced Air Pouch Model
This in vivo model of inflammation in guinea pigs is used to evaluate the anti-inflammatory efficacy of a test compound by measuring its ability to reduce PGE2 levels in an inflammatory exudate.
Materials:
-
Male guinea pigs
-
Sterile air
-
Carrageenan solution (e.g., 1% w/v in sterile saline)
-
Test compound (this compound) formulated for oral administration
-
Vehicle control
-
Anesthesia
-
PGE2 ELISA kit
Procedure:
-
Create a subcutaneous air pouch on the back of each guinea pig by injecting a volume of sterile air (e.g., 20 ml) on day 0 and day 3.
-
On day 6, administer the test compound or vehicle control orally to the animals.
-
After a specified time (e.g., 1 hour), inject carrageenan solution into the air pouch to induce an inflammatory response.
-
At a predetermined time point after carrageenan injection (e.g., 4 hours), euthanize the animals and collect the inflammatory exudate from the air pouch.
-
Centrifuge the exudate to remove cellular debris.
-
Measure the concentration of PGE2 in the exudate supernatant using a commercial PGE2 ELISA kit.
-
Calculate the percentage of inhibition of PGE2 production in the drug-treated groups compared to the vehicle-treated group.
Selectivity Assays
To determine the selectivity of this compound, its inhibitory activity is assessed against a panel of related enzymes. The general principle involves measuring the activity of each enzyme in the presence and absence of the inhibitor.
-
COX-1 and COX-2 Inhibition Assays: These assays are typically performed using purified enzymes (ovine or human recombinant) and measure the conversion of arachidonic acid to PGH2. The amount of PGH2 is often determined by measuring a stable downstream product like PGE2 after a chemical reduction step.[8]
-
Thromboxane Synthase (TXAS) Inhibition Assay: This can be a cell-based or enzyme-based assay measuring the conversion of PGH2 to thromboxane A2 (TXA2), which is then quantified as its stable metabolite, thromboxane B2 (TXB2).
-
Prostaglandin D Synthase (PGDS) Inhibition Assay: This assay measures the conversion of PGH2 to PGD2, which is then quantified by methods such as ELISA.
-
Lipoxygenase (5-LOX, 12-LOX, 15-LOX) Inhibition Assays: These assays typically use purified enzymes and measure the formation of specific hydroperoxyeicosatetraenoic acids (HPETEs) from arachidonic acid, often detected spectrophotometrically.
Pharmacokinetic Study in Sprague-Dawley Rats
This study determines the pharmacokinetic profile of this compound after intravenous and oral administration.
Materials:
-
Male Sprague-Dawley rats with cannulated jugular veins
-
Test compound (this compound) formulated for intravenous and oral administration
-
Blood collection tubes containing an anticoagulant (e.g., EDTA)
-
LC-MS/MS system for drug quantification
Procedure:
-
Administer a single intravenous or oral dose of this compound to the rats.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Calculate the oral bioavailability (F) by comparing the AUC after oral administration to the AUC after intravenous administration, corrected for dose.
Visualizations
The following diagrams illustrate the key signaling pathway and the experimental workflow for the evaluation of this compound.
Caption: Arachidonic acid cascade and the inhibitory action of this compound on mPGES-1.
Caption: General experimental workflow for the evaluation of a selective mPGES-1 inhibitor.
Conclusion
This compound is a potent and selective inhibitor of mPGES-1 with demonstrated in vitro and in vivo activity.[4] Its mechanism of action, targeting the terminal step in inflammatory PGE2 synthesis, holds the promise of a safer anti-inflammatory therapy with a reduced risk of the side effects associated with traditional NSAIDs and COX-2 inhibitors. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of inflammation and prostaglandin biology. Further investigation into the clinical efficacy and safety of selective mPGES-1 inhibitors like this compound is warranted to realize their full therapeutic potential.
References
- 1. Pharmacokinetics studies in the rat [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
The Discovery and Synthesis of PF-4693627: A Potent and Selective mPGES-1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E2 (PGE2) is a key mediator of inflammation, pain, and fever. Its synthesis is catalyzed by three terminal enzymes, among which microsomal prostaglandin E synthase-1 (mPGES-1) is inducibly expressed at sites of inflammation. This makes mPGES-1 a prime target for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This whitepaper details the discovery, synthesis, and biological characterization of PF-4693627, a potent, selective, and orally bioavailable inhibitor of mPGES-1. We provide a comprehensive overview of its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation.
Introduction: The Rationale for Targeting mPGES-1
The arachidonic acid cascade is a well-established pathway in the inflammatory response. Cyclooxygenase (COX) enzymes convert arachidonic acid to prostaglandin H2 (PGH2), which is then further metabolized to various prostanoids, including the pro-inflammatory PGE2. While NSAIDs and coxibs effectively reduce inflammation by inhibiting COX enzymes, they are associated with gastrointestinal and cardiovascular side effects due to the broad inhibition of prostanoid synthesis.
Microsomal prostaglandin E synthase-1 (mPGES-1) represents a more targeted approach. As the terminal enzyme responsible for the inducible production of PGE2 during inflammation, its selective inhibition is hypothesized to reduce inflammation and pain without affecting the production of other physiologically important prostanoids.[1][2][3] This selectivity offers the potential for a new class of anti-inflammatory agents with an enhanced safety margin. This compound emerged from a drug discovery program aimed at identifying such a selective mPGES-1 inhibitor.[1][4]
Discovery of this compound
The discovery of this compound was the result of a systematic structure-activity relationship (SAR) optimization of a novel series of benzoxazole (B165842) piperidinecarboxamides.[1][2] The initial lead compound demonstrated modest potency and suboptimal pharmacokinetic properties. Through iterative medicinal chemistry efforts, modifications to the benzoxazole core, the piperidine (B6355638) linker, and the carboxamide substituent were explored to enhance potency, selectivity, and oral bioavailability.
This optimization process led to the identification of compound 26, later designated as this compound, which exhibited excellent in vitro potency, high selectivity over COX-2 and other prostanoid synthases, and favorable pharmacokinetic properties.[1][2] Its promising preclinical profile, coupled with a straightforward synthesis, positioned this compound for advancement into clinical studies for the potential treatment of inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[1][3]
Synthesis of this compound
The synthesis of this compound involves a multi-step sequence starting from commercially available materials. The core benzoxazole scaffold is typically constructed through the condensation of a substituted 2-aminophenol (B121084) with a carboxylic acid derivative. The following is a representative synthetic scheme based on literature precedents for the synthesis of similar benzoxazole piperidinecarboxamides.
-
Step 1: Formation of the Benzoxazole Core: A substituted 2-aminophenol is reacted with a substituted benzoic acid in the presence of a coupling agent (e.g., HATU, HBTU) or by converting the carboxylic acid to an acid chloride followed by reaction with the aminophenol. This is followed by a cyclization step, often under acidic or thermal conditions, to form the benzoxazole ring.
-
Step 2: Functionalization of the Piperidine Moiety: A protected piperidine derivative, typically with a carboxylic acid functional group, is prepared. The protecting group (e.g., Boc) is then removed to allow for subsequent coupling.
-
Step 3: Amide Bond Formation: The deprotected piperidine is coupled with the pre-formed benzoxazole intermediate using standard amide bond forming reagents to yield the final product, this compound.
-
Step 4: Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of mPGES-1. This inhibition prevents the conversion of PGH2 to PGE2, thereby reducing the localized concentration of this key pro-inflammatory mediator.
References
- 1. Synthesis and biological evaluation of substituted benzoxazoles as inhibitors of mPGES-1: use of a conformation-based hypothesis to facilitate compound design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
The Structure-Activity Relationship of PF-4693627: An In-Depth Technical Guide for Drug Development Professionals
An exploration of the core structure-activity relationships, mechanism of action, and experimental evaluation of the potent and selective mPGES-1 inhibitor, PF-4693627, a promising candidate for the treatment of inflammatory diseases.
Introduction
In the landscape of anti-inflammatory drug discovery, the pursuit of targets offering enhanced safety and efficacy over traditional non-steroidal anti-inflammatory drugs (NSAIDs) is paramount. A key focus of this endeavor has been the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway. Elevated PGE2 levels are a hallmark of inflammatory conditions such as osteoarthritis and rheumatoid arthritis. This compound has emerged as a potent, selective, and orally bioavailable inhibitor of mPGES-1, demonstrating significant promise in preclinical studies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the detailed experimental protocols used in its evaluation.
Mechanism of Action: Targeting the Prostaglandin E2 Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting mPGES-1. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to PGE2, a key mediator of inflammation, pain, and fever. By blocking this final step in PGE2 synthesis, this compound effectively reduces the production of this pro-inflammatory prostaglandin without affecting the production of other prostanoids, a common drawback of COX-1/2 inhibitors that can lead to gastrointestinal and cardiovascular side effects.
Figure 1: Simplified diagram of the prostaglandin E2 synthesis pathway and the inhibitory action of this compound.
Structure-Activity Relationship (SAR) Studies
The development of this compound involved extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The core scaffold of this compound is a benzoxazole (B165842) piperidine (B6355638) carboxamide. Key structural modifications and their impact on inhibitory activity are summarized below.
Quantitative SAR Data
The following table presents the in vitro inhibitory potencies of this compound and its key analogs against human mPGES-1.
| Compound | R1 | R2 | R3 | mPGES-1 IC50 (nM)[1][2] | Human Whole Blood IC50 (nM)[1] |
| This compound (26) | 5-Cl | 4-Cl | H | 3 | 109 |
| 23 | 5-CF3 | 4-Cl | H | 33 | - |
| 29 | 5-Cl | 4-CF3 | H | 2 | - |
Data extracted from Arhancet et al., 2013 and other sources.
Experimental Protocols
The evaluation of this compound and its analogs involved a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Assays
1. mPGES-1 Enzymatic Assay
This assay measures the direct inhibitory effect of the compounds on the activity of purified human mPGES-1.
-
Objective: To determine the IC50 value of test compounds against recombinant human mPGES-1.
-
Methodology:
-
Recombinant human mPGES-1 is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate, PGH2.
-
The reaction is allowed to proceed for a defined period and then terminated.
-
The amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated from the dose-response curves.
-
2. Human Whole Blood Assay
This assay assesses the inhibitory activity of the compounds in a more physiologically relevant matrix.
-
Objective: To measure the inhibition of lipopolysaccharide (LPS)-induced PGE2 production in human whole blood.
-
Methodology:
-
Fresh human whole blood is pre-incubated with the test compound.
-
LPS is added to stimulate the inflammatory cascade and induce PGE2 production.
-
After incubation, the plasma is separated, and PGE2 levels are measured by ELISA.
-
The IC50 is determined as the concentration of the compound that inhibits 50% of the LPS-induced PGE2 production.[1]
-
Figure 2: Workflow for the in vitro evaluation of this compound.
In Vivo Assay
Carrageenan-Induced Air Pouch Model in Guinea Pigs
This model is a well-established method for evaluating the in vivo efficacy of anti-inflammatory compounds.
-
Objective: To assess the ability of this compound to inhibit carrageenan-induced PGE2 production in a living organism.
-
Methodology:
-
An air pouch is created by subcutaneous injection of sterile air into the backs of guinea pigs.
-
After several days, to allow for the formation of a synovial-like membrane, carrageenan is injected into the pouch to induce an inflammatory response.
-
The test compound is administered orally prior to the carrageenan challenge.
-
After a set period, the exudate from the air pouch is collected.
-
The concentration of PGE2 in the exudate is measured by ELISA.
-
The percentage of inhibition of PGE2 production is calculated by comparing the treated group to the vehicle control group.
-
Figure 3: Workflow for the carrageenan-induced air pouch model.
Conclusion
This compound is a highly potent and selective mPGES-1 inhibitor with a promising preclinical profile. The extensive structure-activity relationship studies have elucidated the key structural features required for optimal activity and have led to a compound with excellent in vitro and in vivo efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of mPGES-1 inhibitors and the development of novel anti-inflammatory therapies. The targeted inhibition of PGE2 production by this compound represents a significant advancement in the pursuit of safer and more effective treatments for a range of inflammatory disorders.
References
- 1. mPGES-1 Inhibitor Discovery Based on Computer-Aided Screening: Pharmacophore Models, Molecular Docking, ADMET, and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Augmenting Effects of Desolvation and Conformational Energy Terms on the Predictions of Docking Programs against mPGES-1 | PLOS One [journals.plos.org]
PF-4693627: An In-Depth Technical Guide to its In Vitro Potency and IC50
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency and IC50 of PF-4693627, a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). The information presented is collated from publicly available scientific literature and is intended to support research and development efforts in the fields of inflammation and pain.
Core Data Presentation: In Vitro Potency and Selectivity of this compound
The inhibitory activity of this compound has been characterized across a range of in vitro assays, demonstrating its high potency for mPGES-1 and selectivity over other related enzymes.
| Assay Type | Target | Cell Line/System | IC50 Value | Reference |
| Enzyme Inhibition Assay | mPGES-1 | Purified Human Enzyme | 3 nM | [1][2] |
| Cellular Assay | mPGES-1 | HWB-1483 | 180 nM | [1] |
| Cellular Assay | mPGES-1 | Human Fetal Fibroblast | 6 nM | [1] |
| Human Whole Blood Assay | mPGES-1 | Lipopolysaccharide (LPS)-stimulated | 109 nM | [1][3] |
| Selectivity Assay | PGDS | HWB-1483 | >50 µM | [3] |
| Selectivity Assay | TXAS | HWB-1483 | >50 µM | [3] |
| Selectivity Assay | 5-LO | HWB-1483 | >50 µM | [3] |
| Selectivity Assay | COX-2 | Human Fetal Fibroblast | >10 µM | [3] |
Signaling Pathway of this compound Inhibition
This compound exerts its anti-inflammatory effects by inhibiting mPGES-1, a key terminal enzyme in the arachidonic acid cascade.[4] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.[5] By blocking this step, this compound selectively reduces the production of PGE2 without significantly affecting the synthesis of other prostanoids, which is a potential advantage over non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes.[5]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established methods in the field and are representative of the procedures likely used to generate the potency and selectivity data for this compound.
mPGES-1 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of purified mPGES-1 enzyme.
Methodology:
-
Enzyme Preparation: Purified recombinant human mPGES-1 is used.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction Mixture: The assay is typically performed in a buffer containing a reducing agent, such as glutathione, which is essential for mPGES-1 activity.
-
Pre-incubation: The purified mPGES-1 enzyme is pre-incubated with the various concentrations of this compound to allow for compound binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination: The reaction is stopped, often by the addition of a quenching agent.
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a sensitive detection method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Human Whole Blood (HWB) Assay
This ex vivo assay measures the ability of this compound to inhibit PGE2 production in a more physiologically relevant matrix.
Methodology:
-
Blood Collection: Fresh human whole blood is collected from healthy donors.
-
Compound Addition: Aliquots of whole blood are treated with various concentrations of this compound.
-
Stimulation: The blood is stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and mPGES-1, leading to the production of PGE2.[1]
-
Incubation: The samples are incubated at 37°C for a specified period (e.g., 24 hours).
-
Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
-
PGE2 Quantification: The concentration of PGE2 in the plasma is measured using a validated method like LC-MS/MS or ELISA.
-
Data Analysis: The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in PGE2 production compared to the vehicle-treated control.
Cellular Assays (e.g., Human Fetal Fibroblasts)
These assays assess the potency of this compound in a cellular context, taking into account factors like cell permeability.
Methodology:
-
Cell Culture: Human fetal fibroblasts are cultured in appropriate media until they reach a suitable confluency.
-
Compound Treatment: The cells are pre-treated with a range of concentrations of this compound.
-
Stimulation: To induce PGE2 production, cells are stimulated with a pro-inflammatory agent, such as interleukin-1 beta (IL-1β).
-
Incubation: The cells are incubated for a period to allow for PGE2 synthesis and release into the culture medium.
-
Supernatant Collection: The cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is determined by ELISA or a similar method.
-
Data Analysis: The IC50 value is determined from the dose-response curve of PGE2 inhibition.
COX-2 Selectivity Assay
To determine the selectivity of this compound, its inhibitory activity against COX-2 is assessed.
Methodology:
-
Cell System: A cell line that expresses COX-2, such as human fetal fibroblasts, is used.
-
Assay Principle: The assay measures the production of a COX-2-dependent prostanoid (in this case, PGE2) in the presence of varying concentrations of this compound.
-
Procedure: The protocol is similar to the cellular assay described above, where cells are stimulated to induce COX-2 expression and activity.
-
Data Comparison: The IC50 value for COX-2 inhibition is compared to the IC50 value for mPGES-1 inhibition to determine the selectivity ratio. The high IC50 value (>10 µM) for COX-2 indicates that this compound is highly selective for mPGES-1.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of PF-4693627: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4693627 is a potent, selective, and orally bioavailable inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2][3][4] This enzyme is a key player in the inflammatory cascade, specifically in the terminal step of prostaglandin E2 (PGE2) biosynthesis.[2][5] Elevated levels of PGE2 are associated with various inflammatory conditions, including osteoarthritis and rheumatoid arthritis.[1][5] this compound has demonstrated significant inhibitory activity against mPGES-1 in a variety of preclinical assays, showcasing its potential as a therapeutic agent for inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, selectivity, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also presented to facilitate further research and development.
Mechanism of Action
This compound exerts its anti-inflammatory effects by specifically targeting and inhibiting the enzymatic activity of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3][4] mPGES-1 is a terminal synthase in the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[5] By inhibiting mPGES-1, this compound effectively reduces the production of PGE2, a key mediator of inflammation, pain, and fever.[2][5]
Signaling Pathway
The synthesis of PGE2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to PGH2 by cyclooxygenase (COX) enzymes. Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line/System | IC50 (nM) | Reference |
| Enzyme Assay | mPGES-1 | - | 3 | [1][4] |
| Human Whole Blood Assay | mPGES-1 | Human Whole Blood | 109 | [1][4] |
| Cell-Based Assay | mPGES-1 | HWB-1483 | 180 | [1] |
| Cell-Based Assay | mPGES-1 | Human Fetal Fibroblast | 6 | [1] |
Table 2: Selectivity Profile of this compound
| Enzyme | Cell Line/System | IC50 | Reference |
| COX-2 | Fetal Fibroblasts | >10,000 nM | [6] |
| PGDS | HWB-1483 cells | >50,000 nM | [6] |
| TXAS | HWB-1483 cells | >50,000 nM | [6] |
| 5-LO | HWB-1483 cells | >50,000 nM | [6] |
| 12-LOX | - | - | [5] |
| 15-LOX | - | - | [5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage | Route | Effect | Reference |
| Guinea Pig Carrageenan-Stimulated Air Pouch | 10 mg/kg | Oral | 63% inhibition of PGE2 production | [1] |
Table 4: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Value | Unit | Route | Reference |
| Bioavailability (F) | 59 | % | 1.0 mg/kg; i.v. | [1] |
| Half-life (t1/2) | 3.7 | h | 1.0 mg/kg; i.v. | [1] |
| Clearance (CL) | 12 | mL/min/kg | 1.0 mg/kg; i.v. | [1] |
| Volume of distribution (Vdss) | 3.0 | L/kg | 1.0 mg/kg; i.v. | [1] |
| Mean Residence Time (MRT) | 4.42 | h | 1.0 mg/kg; i.v. | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
mPGES-1 Enzyme Inhibition Assay
This cell-free assay measures the direct inhibitory effect of a test compound on the enzymatic activity of recombinant human mPGES-1.
Protocol:
-
Enzyme and Compound Preparation: Recombinant human mPGES-1 enzyme is diluted to the desired concentration in the assay buffer. This compound is serially diluted to create a concentration range.
-
Pre-incubation: The enzyme and the test compound are pre-incubated together for a specified time (e.g., 15 minutes) at a controlled temperature to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.
-
Reaction Termination: After a short incubation period (e.g., 1-2 minutes), the reaction is terminated by the addition of a stop solution, which typically contains a chelating agent to inactivate the enzyme.
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Human Whole Blood (HWB) Assay
This ex vivo assay assesses the inhibitory effect of a compound on PGE2 production in a more physiologically relevant matrix.
Protocol:
-
Blood Collection: Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquots of the whole blood are incubated with various concentrations of this compound or vehicle control for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stimulation: Inflammation is induced by adding a stimulating agent, typically lipopolysaccharide (LPS), to the blood samples.
-
Incubation: The stimulated blood is incubated for an extended period (e.g., 24 hours) at 37°C to allow for PGE2 production.
-
Plasma Separation: The blood samples are centrifuged to separate the plasma.
-
PGE2 Measurement: The concentration of PGE2 in the plasma is measured using an appropriate method, such as ELISA or LC-MS/MS.
-
IC50 Determination: The IC50 value is calculated based on the dose-dependent inhibition of PGE2 production.
Carrageenan-Induced Air Pouch Model in Guinea Pigs
This in vivo model of inflammation is used to evaluate the anti-inflammatory efficacy of a test compound.
Protocol:
-
Air Pouch Formation: A subcutaneous air pouch is created on the back of guinea pigs by injecting a sterile volume of air. The pouch is allowed to develop for several days.
-
Compound Administration: this compound or vehicle is administered to the animals, typically via the oral route, at a specified time before the inflammatory challenge.
-
Induction of Inflammation: A solution of carrageenan is injected directly into the air pouch to induce an inflammatory response.
-
Exudate Collection: After a set period (e.g., 4-6 hours), the animals are euthanized, and the inflammatory exudate from the air pouch is collected.
-
Analysis: The volume of the exudate is measured, and the concentration of PGE2 within the exudate is determined using a suitable assay (e.g., ELISA).
-
Efficacy Evaluation: The percentage of PGE2 inhibition in the compound-treated group is calculated relative to the vehicle-treated group.
Pharmacokinetic Study in Sprague-Dawley Rats
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Protocol:
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the study.
-
Dosing: A single dose of this compound is administered to the rats, typically via intravenous (i.v.) and oral (p.o.) routes in separate groups to determine bioavailability.
-
Blood Sampling: Blood samples are collected from the rats at predetermined time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (F), using non-compartmental analysis.
Conclusion
This compound is a highly potent and selective inhibitor of mPGES-1 with demonstrated in vitro and in vivo efficacy. Its favorable pharmacokinetic profile in preclinical species further supports its potential as a novel anti-inflammatory agent. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the advancement of mPGES-1 inhibitors for the treatment of inflammatory diseases. Further investigation into the clinical safety and efficacy of this compound is warranted.
References
- 1. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Properties of Chemical Probes in Human Whole Blood: Focus on Prostaglandin E2 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Microsomal Prostaglandin E2 Synthase 1 (mPGES-1) in a Cell-Free Assay [bio-protocol.org]
- 6. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
PF-4693627: A Technical Guide to its Inhibition of Prostaglandin E2 Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-4693627, a potent and selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and workflows.
Core Mechanism of Action
This compound is an orally bioavailable small molecule that selectively targets and inhibits the enzymatic activity of microsomal prostaglandin E2 synthase-1 (mPGES-1)[1][2][3]. mPGES-1 is a terminal synthase in the prostaglandin biosynthesis pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2)[4]. By inhibiting mPGES-1, this compound effectively reduces the production of PGE2, a key mediator of inflammation, pain, and fever[3][5]. This targeted approach avoids the broader effects of non-steroidal anti-inflammatory drugs (NSAIDs) which act upstream by inhibiting cyclooxygenase (COX) enzymes[5].
Quantitative Data Summary
The inhibitory potency of this compound has been evaluated in various in vitro and in vivo assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | System | IC50 Value | Reference |
| Enzyme Assay | Purified mPGES-1 | 3 nM | [1][2] |
| Human Whole Blood (HWB) Assay | Lipopolysaccharide (LPS)-stimulated | 109 nM | [1][2] |
| Human Fetal Fibroblast Assay | - | 6 nM | [2] |
| HWB-1483 Assay | - | 180 nM | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage | % PGE2 Inhibition | Reference |
| Guinea Pig Carrageenan-Stimulated Air Pouch | Oral | 10 mg/kg | 63% | [2] |
Table 3: Selectivity Profile of this compound
This compound demonstrates high selectivity for mPGES-1 over other enzymes involved in the arachidonic acid cascade.
| Enzyme | Selectivity | Reference |
| COX-2 | Selective | [1][4] |
| Thromboxane Synthase (TXAS) | Selective | [1][4] |
| Prostaglandin D Synthase (PGDS) | Selective | [1][4] |
| 5-Lipoxygenase (5-LOX) | Selective | [1][4] |
| 12-Lipoxygenase (12-LOX) | Selective | [1][4] |
| 15-Lipoxygenase (15-LOX) | Selective | [1][4] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the arachidonic acid cascade and the specific point of intervention for this compound.
Caption: Prostaglandin E2 synthesis pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Human Whole Blood (HWB) Assay for PGE2 Inhibition
This assay evaluates the potency of a compound to inhibit PGE2 production in a physiologically relevant ex vivo system.
Methodology:
-
Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of test concentrations.
-
Incubation with Compound: Aliquots of whole blood are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes) at 37°C.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the blood samples.
-
Incubation: The samples are incubated for a further period (e.g., 24 hours) at 37°C to allow for PGE2 production.
-
Sample Processing: Plasma is separated by centrifugation.
-
PGE2 Quantification: The concentration of PGE2 in the plasma is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive analytical methods like LC-MS/MS.
-
Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of PGE2 production against the logarithm of the this compound concentration.
Caption: Workflow for the Human Whole Blood (HWB) Assay.
Guinea Pig Carrageenan-Induced Air Pouch Model
This in vivo model is used to assess the anti-inflammatory efficacy of compounds by measuring their ability to reduce inflammatory exudate and PGE2 levels.
Methodology:
-
Air Pouch Formation: A subcutaneous air pouch is created on the dorsum of guinea pigs by injecting sterile air. The pouch is maintained for several days to allow for the formation of a synovial-like membrane.
-
Compound Administration: this compound or a vehicle control is administered orally at a specified dose (e.g., 10 mg/kg) prior to the inflammatory challenge.
-
Induction of Inflammation: Inflammation is induced by injecting a solution of carrageenan into the air pouch.
-
Exudate Collection: After a set period (e.g., 4-24 hours), the animals are euthanized, and the inflammatory exudate from the air pouch is collected.
-
Exudate Analysis: The volume of the exudate is measured, and the concentration of PGE2 within the exudate is quantified using methods such as ELISA or LC-MS/MS.
-
Data Analysis: The percentage inhibition of PGE2 production in the drug-treated group is calculated relative to the vehicle-treated control group.
Caption: Workflow for the Guinea Pig Carrageenan-Induced Air Pouch Model.
Conclusion
This compound is a highly potent and selective inhibitor of mPGES-1, demonstrating significant efficacy in reducing PGE2 production in both in vitro and in vivo models of inflammation. Its targeted mechanism of action presents a promising therapeutic strategy for the treatment of inflammatory conditions, potentially offering a safer alternative to traditional NSAIDs. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of anti-inflammatory drug discovery.
References
- 1. ultra-dd.org [ultra-dd.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of this compound, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PF-4693627 in the Arachidonic Acid Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E2 (PGE2) is a key mediator of inflammation, pain, and fever. Its synthesis is the terminal step in a cascade of enzymatic reactions known as the arachidonic acid pathway. A critical enzyme in this process is microsomal prostaglandin E synthase-1 (mPGES-1), which has emerged as a promising therapeutic target for inflammatory diseases. PF-4693627 is a potent and selective inhibitor of mPGES-1. This technical guide provides an in-depth overview of the role of this compound in the arachidonic acid pathway, its mechanism of action, and the experimental methodologies used to characterize its activity. The information is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, pharmacology, and medicinal chemistry.
Introduction to the Arachidonic Acid Pathway and mPGES-1
The arachidonic acid (AA) pathway is a major signaling cascade that produces a class of lipid mediators called eicosanoids. These molecules are involved in a wide range of physiological and pathological processes, including inflammation, immunity, and cancer. The pathway is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 (PLA2). Free arachidonic acid is then metabolized by two main enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.
The COX pathway, mediated by the enzymes COX-1 and COX-2, converts arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). PGH2 serves as a substrate for various terminal synthases that produce different prostanoids, including prostaglandins (B1171923) and thromboxanes.[1] Of particular importance in inflammation is the production of PGE2, which is catalyzed by prostaglandin E synthases (PGES).
There are three known isoforms of PGES: cytosolic PGES (cPGES), microsomal PGES-2 (mPGES-2), and microsomal PGES-1 (mPGES-1). While cPGES and mPGES-2 are constitutively expressed, mPGES-1 is highly inducible by pro-inflammatory stimuli, such as cytokines and lipopolysaccharide (LPS).[1] This inducible nature makes mPGES-1 a key enzyme in the production of large amounts of PGE2 at sites of inflammation. Therefore, selective inhibition of mPGES-1 represents an attractive therapeutic strategy to reduce inflammation while potentially minimizing the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.
This compound: A Potent and Selective mPGES-1 Inhibitor
This compound is a small molecule inhibitor that has been identified as a potent and selective antagonist of mPGES-1.[2] Its chemical structure and properties have been optimized for oral bioavailability and efficacy in preclinical models of inflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of mPGES-1. By binding to the enzyme, it prevents the conversion of PGH2 to PGE2, thereby reducing the production of this key pro-inflammatory mediator. This targeted approach is designed to leave the production of other prostanoids, which may have important physiological functions, unaffected.
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of this compound, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of PF-4693627: A Potent and Selective mPGES-1 Inhibitor for Osteoarthritis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Osteoarthritis (OA) is a degenerative joint disease characterized by chronic pain and inflammation. A key mediator in the inflammatory cascade is Prostaglandin (B15479496) E2 (PGE2), synthesized by the enzyme microsomal prostaglandin E synthase-1 (mPGES-1). Selective inhibition of mPGES-1 presents a promising therapeutic strategy for OA by reducing inflammation-driven pain while potentially mitigating the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the preclinical data for PF-4693627, a potent, selective, and orally bioavailable mPGES-1 inhibitor. The data herein is compiled from publicly available scientific literature and product information sheets.
Mechanism of Action: Targeting the Prostaglandin E2 Pathway
This compound exerts its anti-inflammatory effects by specifically targeting and inhibiting mPGES-1, the terminal enzyme in the PGE2 synthesis pathway.[1][2] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to the pro-inflammatory mediator PGE2. By selectively blocking mPGES-1, this compound reduces the production of PGE2 at the site of inflammation, thereby alleviating pain and other inflammatory symptoms associated with osteoarthritis.[2]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/Enzyme Source | IC50 (nM) | Reference |
| mPGES-1 Enzyme Assay | Recombinant Human mPGES-1 | 3 | [1] |
| Human Whole Blood Assay (LPS-stimulated) | Human Whole Blood | 109 | [1] |
| mPGES-1 Inhibition | HWB-1483 | 180 | [1] |
| mPGES-1 Inhibition | Human Fetal Fibroblast | 6 | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dosage (mg/kg) | Effect | Reference |
| Carrageenan-stimulated Air Pouch Model | Oral | 10 | 63% inhibition of PGE2 production | [1] |
Table 3: Pharmacokinetic Profile of this compound in Sprague-Dawley Rats
| Parameter | Value | Reference |
| Bioavailability (F) | 59% | [1] |
| Half-life (t1/2) | 3.7 hours | [1] |
| Clearance (CL) | 12 mL/min/kg | [1] |
| Volume of distribution (Vdss) | 3.0 L/kg | [1] |
| Mean Residence Time (MRT) | 4.42 hours | [1] |
Detailed Experimental Protocols
The following protocols are based on established methodologies in the field and are intended to provide a detailed understanding of the experiments conducted to evaluate this compound.
In Vitro mPGES-1 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of mPGES-1.
-
Reagents and Materials:
-
Recombinant human mPGES-1 enzyme
-
Prostaglandin H2 (PGH2) substrate
-
Assay buffer (e.g., potassium phosphate (B84403) buffer with glutathione)
-
This compound stock solution and serial dilutions
-
Stop solution (e.g., a solution containing a metal chelator like FeCl2)
-
PGE2 ELISA kit
-
96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the mPGES-1 enzyme to each well.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.
-
Allow the reaction to proceed for a short duration (e.g., 60 seconds).
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Human Whole Blood Assay
This assay assesses the inhibitory activity of this compound on PGE2 production in a more physiologically relevant ex vivo system.
-
Reagents and Materials:
-
Freshly drawn human whole blood from healthy volunteers
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution and serial dilutions
-
Culture medium (e.g., RPMI 1640)
-
PGE2 ELISA kit
-
96-well culture plates
-
-
Procedure:
-
Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).
-
In a 96-well culture plate, add the whole blood to each well.
-
Add serial dilutions of this compound or vehicle control to the respective wells.
-
Pre-incubate the plate for a defined period (e.g., 30 minutes) at 37°C in a humidified incubator with 5% CO2.
-
Stimulate the blood samples by adding LPS to each well to induce an inflammatory response and subsequent PGE2 production.
-
Incubate the plate for an extended period (e.g., 24 hours) at 37°C and 5% CO2.[3]
-
After incubation, centrifuge the plate to separate the plasma.
-
Collect the plasma supernatant and quantify the PGE2 concentration using a PGE2 ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the enzyme inhibition assay.
-
Carrageenan-Induced Air Pouch Model in Guinea Pigs
This in vivo model of inflammation is used to evaluate the anti-inflammatory efficacy of this compound.[4]
-
Animals:
-
Male Guinea Pigs
-
-
Procedure:
-
Air Pouch Formation:
-
On day 0, inject a volume of sterile air subcutaneously into the dorsal region of the guinea pigs to create an air pouch.
-
On day 3, re-inject a smaller volume of sterile air to maintain the pouch.
-
-
Induction of Inflammation and Treatment:
-
On day 6, administer this compound (e.g., 10 mg/kg) or the vehicle control orally.
-
After a specified time post-dosing (e.g., 1 hour), inject a solution of carrageenan into the air pouch to induce an inflammatory response.
-
-
Exudate Collection and Analysis:
-
At a predetermined time after carrageenan injection (e.g., 4 or 6 hours), euthanize the animals.
-
Carefully collect the inflammatory exudate from the air pouch.
-
Centrifuge the exudate to remove cellular debris.
-
Measure the concentration of PGE2 in the supernatant using a specific ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production in the this compound-treated group compared to the vehicle-treated group.
-
-
Pharmacokinetic Study in Sprague-Dawley Rats
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animals:
-
Male Sprague-Dawley rats
-
-
Procedure:
-
Dosing:
-
Administer this compound either intravenously (IV) via the tail vein or orally (PO) by gavage at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples from the rats at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including bioavailability, half-life, clearance, and volume of distribution, using appropriate pharmacokinetic software.
-
-
Conclusion
The preclinical data for this compound demonstrate its potential as a potent and selective mPGES-1 inhibitor for the treatment of osteoarthritis. Its strong in vitro potency, significant in vivo efficacy in a relevant model of inflammation, and favorable pharmacokinetic profile in rats support its further development as a therapeutic agent. The targeted mechanism of action, focusing on the terminal step of PGE2 synthesis, offers the potential for an improved safety profile compared to traditional NSAIDs. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with osteoarthritis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and SAR of this compound, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-4693627 in Fibroblast Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4693627 is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[1] mPGES-1 catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a critical mediator of inflammation, pain, and fever. In the context of fibroblast biology, PGE2 has been shown to modulate a variety of cellular processes, including proliferation, migration, and the synthesis of extracellular matrix components like collagen. Dysregulation of PGE2 signaling in fibroblasts is implicated in the pathogenesis of fibrotic diseases. These application notes provide detailed protocols for utilizing this compound to study its effects on fibroblast function.
Mechanism of Action
This compound acts as a competitive inhibitor of mPGES-1, thereby blocking the production of PGE2. This reduction in PGE2 levels is expected to modulate downstream signaling pathways in fibroblasts that are normally activated by PGE2. In fibroblasts, PGE2 primarily signals through its E-prostanoid (EP) receptors, leading to the activation of various intracellular signaling cascades. For instance, PGE2 has been shown to inhibit fibroblast proliferation and collagen synthesis through the EP2 receptor, which couples to Gαs proteins, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] This elevation in cAMP can then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn regulate downstream effectors to modulate gene expression and cellular function.[3]
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (mPGES-1) | 6 nM | Human Fetal Fibroblasts | N/A |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound in fibroblasts and a general experimental workflow for studying its effects.
Experimental Protocols
Cell Culture
Primary human dermal fibroblasts should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells should be used between passages 3 and 8.
Measurement of PGE2 Production
Protocol: Competitive ELISA
-
Seed fibroblasts in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent such as interleukin-1β (IL-1β) at 10 ng/mL for 24 hours to induce mPGES-1 expression and PGE2 production.
-
Collect the cell culture supernatant and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.
-
Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 competitive ELISA kit, following the manufacturer's instructions.
-
Normalize the PGE2 concentration to the total protein content of the cell lysate from each well.
Fibroblast Proliferation Assay
Protocol: MTT Assay
-
Seed fibroblasts in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Synchronize the cells by incubating in serum-free DMEM for 24 hours.
-
Treat the cells with different concentrations of this compound in DMEM containing a suboptimal concentration of a mitogen (e.g., 1% FBS or a specific growth factor) for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
Fibroblast Migration Assay
Protocol: Scratch Wound Healing Assay
-
Seed fibroblasts in a 6-well plate and grow them to confluence.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh low-serum medium (e.g., DMEM with 1% FBS) containing various concentrations of this compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope.
-
The rate of wound closure can be quantified by measuring the area of the cell-free region at each time point using image analysis software (e.g., ImageJ).
Collagen Synthesis Assay
Protocol: Western Blot for Collagen Type I
-
Seed fibroblasts in a 6-well plate and grow to near confluence.
-
Treat the cells with this compound in the presence or absence of a pro-fibrotic stimulus, such as Transforming Growth Factor-β1 (TGF-β1) at 5 ng/mL, for 48-72 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE on an 8% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Collagen Type I (e.g., rabbit anti-collagen I) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Quantify the band intensities using densitometry software.
Expected Outcomes
Based on the mechanism of action of this compound and the known biological roles of PGE2 in fibroblasts, the following outcomes are expected from the described experiments:
-
PGE2 Production: this compound is expected to cause a dose-dependent decrease in IL-1β-stimulated PGE2 production in fibroblast cultures.
-
Fibroblast Proliferation: As PGE2 has been shown to inhibit fibroblast proliferation, treatment with this compound, by reducing PGE2 levels, may lead to an increase in fibroblast proliferation, particularly in the presence of mitogenic stimuli.
-
Fibroblast Migration: The effect of this compound on fibroblast migration is complex, as PGE2 can have both pro- and anti-migratory effects depending on the context. The outcome of the wound healing assay will help elucidate the specific role of mPGES-1-derived PGE2 in fibroblast migration.
-
Collagen Synthesis: PGE2 is a known inhibitor of collagen synthesis in fibroblasts.[4] Therefore, treatment with this compound is anticipated to increase basal and potentially TGF-β1-stimulated collagen I production.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the mPGES-1/PGE2 axis in fibroblast biology. The protocols outlined in these application notes provide a framework for researchers to explore the therapeutic potential of inhibiting mPGES-1 in fibrotic diseases and other conditions where fibroblast activity is dysregulated. The provided diagrams offer a visual representation of the underlying signaling pathways and experimental design, facilitating a comprehensive understanding of the experimental approach.
References
- 1. Discovery and SAR of this compound, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 inhibits fibroblast to myofibroblast transition via E. prostanoid receptor 2 signaling and cyclic adenosine monophosphate elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 Inhibits Specific Lung Fibroblast Functions via Selective Actions of PKA and Epac-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 inhibits collagen synthesis in dermal fibroblasts and prevents hypertrophic scar formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing PF-4693627 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4693627 is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[1][2] Elevated levels of PGE2 are associated with various inflammatory conditions, including osteoarthritis and rheumatoid arthritis. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established animal models of inflammation.
Mechanism of Action: Targeting the Prostaglandin E2 Pathway
This compound specifically targets mPGES-1, the terminal enzyme in the cyclooxygenase (COX) pathway that converts prostaglandin H2 (PGH2) to the pro-inflammatory mediator PGE2. By inhibiting mPGES-1, this compound effectively reduces the production of PGE2 at sites of inflammation, thereby mitigating inflammatory responses such as pain, swelling, and tissue damage. This targeted approach is designed to offer anti-inflammatory benefits with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit upstream COX enzymes.
Signaling Pathway of this compound Action
Caption: this compound inhibits mPGES-1, blocking PGE2 synthesis and inflammation.
Animal Models for Efficacy Testing
Two well-established animal models are presented for evaluating the anti-inflammatory efficacy of this compound: the Carrageenan-Induced Air Pouch model for acute inflammation and the Collagen-Induced Arthritis (CIA) model for chronic autoimmune arthritis.
Model 1: Carrageenan-Induced Air Pouch in Guinea Pigs
This model is suitable for assessing the acute anti-inflammatory activity of compounds by measuring their ability to inhibit carrageenan-induced leukocyte infiltration, exudate formation, and production of inflammatory mediators like PGE2.[3][4][5]
Experimental Protocol
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Sterile, filtered air
-
1% (w/v) Carrageenan solution in sterile saline
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for PGE2 quantification (e.g., Byabscience Guinea Pig Prostaglandin E2 (PGE2) ELISA Kit)[6]
Procedure:
-
Air Pouch Formation:
-
Anesthetize the guinea pigs.
-
Inject 20 ml of sterile air subcutaneously into the dorsal intrascapular area to create an air pouch.
-
On day 3, inject an additional 10 ml of sterile air into the pouch to maintain its structure.
-
-
Induction of Inflammation:
-
On day 6, administer this compound or vehicle orally (or via the desired route of administration) at the predetermined doses.
-
One hour after treatment, inject 2 ml of 1% carrageenan solution directly into the air pouch to induce an inflammatory response.
-
-
Sample Collection:
-
Four hours after the carrageenan injection, euthanize the animals.
-
Carefully aspirate the exudate from the air pouch. Record the volume.
-
Wash the pouch with 2 ml of PBS and pool the washing with the exudate.
-
-
Endpoint Analysis:
-
Leukocyte Count: Centrifuge the exudate to pellet the cells. Resuspend the pellet and determine the total leukocyte count using a hemocytometer.
-
PGE2 Measurement: Use the supernatant from the centrifuged exudate to measure PGE2 levels using a commercially available ELISA kit, following the manufacturer's instructions.
-
Experimental Workflow: Carrageenan Air Pouch Model
Caption: Workflow for the guinea pig carrageenan-induced air pouch model.
Expected Data and Interpretation
Treatment with this compound is expected to cause a dose-dependent reduction in carrageenan-induced PGE2 production in the air pouch exudate. A significant reduction in exudate volume and leukocyte infiltration may also be observed.
Table 1: Efficacy of this compound in the Guinea Pig Carrageenan-Induced Air Pouch Model
| Treatment Group | Dose (mg/kg, p.o.) | PGE2 Inhibition (%) | Exudate Volume (ml) | Total Leukocytes (x 10^6) |
| Vehicle Control | - | 0 | Data not available | Data not available |
| This compound | 10 | 63[1] | Data not available | Data not available |
| Reference Drug | Dose | Expected Value | Expected Value | Expected Value |
Note: Further dose-response studies are recommended to determine the ED50 value.
Model 2: Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a well-established preclinical model for rheumatoid arthritis, exhibiting key pathological features of the human disease, including synovitis, pannus formation, and cartilage and bone erosion. This model is ideal for evaluating the therapeutic potential of this compound in a chronic inflammatory setting.
Experimental Protocol
Materials:
-
Male Lewis or Wistar rats (8-10 weeks old)
-
Bovine or porcine type II collagen
-
0.1 M acetic acid
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound
-
Calipers for paw thickness measurement
-
Micro-CT or X-ray for joint imaging
-
Histology supplies
Procedure:
-
Induction of Arthritis:
-
Prepare an emulsion of type II collagen (2 mg/ml in 0.1 M acetic acid) with an equal volume of CFA (for the primary immunization) or IFA (for the booster).
-
On day 0, immunize rats with an intradermal injection of 100 µl of the collagen/CFA emulsion at the base of the tail.
-
On day 7, administer a booster injection of 100 µl of the collagen/IFA emulsion at a different site near the base of the tail.
-
-
Treatment Regimen:
-
Prophylactic Dosing: Begin daily administration of this compound or vehicle from day 0 (or just before the expected onset of arthritis, around day 10) and continue until the end of the study (e.g., day 28).
-
Therapeutic Dosing: Begin daily administration of this compound or vehicle after the onset of clinical signs of arthritis (e.g., arthritis score > 2) and continue for a specified period (e.g., 14 days).
-
-
Assessment of Arthritis:
-
Clinical Scoring: From day 7 onwards, monitor the animals daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal swelling and redness). The maximum score per animal is 16.
-
Paw Thickness: Measure the thickness of the hind paws using calipers every 2-3 days.
-
-
Terminal Endpoint Analysis (e.g., on Day 28):
-
Histopathology: Euthanize the animals and collect the hind paws for histological analysis. Assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Radiographic Analysis: Use micro-CT or X-ray to evaluate joint damage and bone erosion.
-
Biomarker Analysis: Collect blood for analysis of inflammatory cytokines and serum PGE2 levels.
-
Experimental Workflow: Rat Collagen-Induced Arthritis Model
Caption: Workflow for the rat collagen-induced arthritis model.
Expected Data and Interpretation
This compound is expected to demonstrate a dose-dependent reduction in the clinical arthritis score and paw swelling in the CIA model. Histological and radiographic analyses should reveal a protective effect against joint damage. While specific data for this compound in a CIA model is not currently available, studies with other mPGES-1 inhibitors and in mPGES-1 knockout mice suggest that targeting this enzyme can significantly ameliorate arthritis.[7][8]
Table 2: Efficacy of mPGES-1 Inhibition in Rodent Arthritis Models (Reference Data)
| Compound/Model | Species | Dose/Regimen | Reduction in Arthritis Score (%) | Key Findings | Reference |
| mPGES-1 Knockout | Mouse (CIA) | N/A | Significant reduction | Decreased synovial hyperplasia and inflammatory cell infiltration.[8] | [8] |
| MPO-0144 | Rat (AIA) | 10 mg/kg | Significant attenuation of paw swelling | Attenuated inflammatory responses. | [9][10] |
| This compound | Rat/Mouse (CIA) | To be determined | To be determined | Hypothesized to reduce clinical signs and joint damage. | N/A |
AIA: Adjuvant-Induced Arthritis, a similar model of inflammatory arthritis.
Conclusion
The animal models and protocols described provide a robust framework for evaluating the in vivo efficacy of this compound. The carrageenan-induced air pouch model is a valuable tool for assessing acute anti-inflammatory activity and confirming target engagement through the measurement of PGE2. The collagen-induced arthritis model offers a more clinically relevant setting to investigate the therapeutic potential of this compound for chronic inflammatory diseases like rheumatoid arthritis. The successful demonstration of efficacy in these models would provide strong preclinical evidence for the continued development of this compound as a novel anti-inflammatory agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and SAR of this compound, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]
- 4. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models of inflammation: carrageenan air pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guinea Pig Prostaglandin E2 (PGE2) ELISA Kit - Byabscience - ELISA kit/antibody [byabscience.com]
- 7. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]
- 8. Defective Generation of a Humoral Immune Response Is Associated with a Reduced Incidence and Severity of Collagen-Induced Arthritis in Microsomal Prostaglandin E Synthase-1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Carrageenan-Induced Air Pouch Model with PF-4693627
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced air pouch model is a widely utilized in vivo assay for the investigation of acute and chronic inflammation.[1][2][3][4][5] This model provides a localized inflammatory environment that mimics a synovial cavity, making it particularly relevant for studying inflammatory responses and evaluating the efficacy of anti-inflammatory compounds.[3] The subcutaneous injection of air creates a pouch that is subsequently challenged with carrageenan, a sulfated polysaccharide that elicits a robust inflammatory cascade.[1][6][7] This response is characterized by fluid exudation, the infiltration of immune cells, and the production of pro-inflammatory mediators, including prostaglandins (B1171923) and cytokines.[1][3][8]
PF-4693627 is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), the terminal enzyme responsible for the synthesis of prostaglandin E2 (PGE2).[9][10][11][12] PGE2 is a key mediator of inflammation, pain, and fever. By selectively targeting mPGES-1, this compound offers a more targeted anti-inflammatory approach compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, thereby potentially avoiding some of the associated gastrointestinal and cardiovascular side effects.[11] this compound has demonstrated efficacy in a carrageenan-stimulated guinea pig air pouch model, significantly inhibiting PGE2 production.[9][10][11][12]
These application notes provide a detailed protocol for utilizing the carrageenan-induced air pouch model to evaluate the anti-inflammatory effects of this compound.
Signaling Pathways
Carrageenan-Induced Inflammatory Cascade
Carrageenan initiates an inflammatory response primarily through the activation of Toll-like receptors (TLRs), particularly TLR4/6 and TLR2/6 heterodimers, on resident immune cells such as macrophages.[13][14] This activation triggers downstream signaling pathways, most notably the NF-κB pathway, leading to the transcription and release of a host of pro-inflammatory mediators.[15] These include cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes like COX-2 and mPGES-1 that are involved in the production of prostaglandins.[8][16] The release of these mediators increases vascular permeability, leading to fluid exudation and the recruitment of circulating leukocytes, predominantly neutrophils followed by macrophages, to the site of inflammation.[8]
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effect by selectively inhibiting the enzymatic activity of mPGES-1.[9] This enzyme catalyzes the conversion of prostaglandin H2 (PGH2), a product of COX activity, into PGE2. By blocking this step, this compound effectively reduces the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has important physiological functions.[12]
Experimental Protocols
Materials
-
Animals: Male Hartley guinea pigs (300-350 g)
-
Reagents:
-
Carrageenan (lambda, Type IV)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
-
EDTA
-
-
Equipment:
-
Syringes and needles (various sizes)
-
Animal clippers
-
Surgical scissors and forceps
-
Centrifuge
-
Hemocytometer or automated cell counter
-
ELISA kits for PGE2, TNF-α, IL-1β, and IL-6
-
Microplate reader
-
Experimental Workflow
Procedure
-
Air Pouch Creation (Day 0):
-
Anesthetize the guinea pig.
-
Shave the dorsal area.
-
Inject 20 mL of sterile air subcutaneously to create an air pouch.
-
-
Air Pouch Maintenance (Day 3):
-
Re-anesthetize the animal.
-
Inject an additional 10 mL of sterile air into the existing pouch to maintain its structure.
-
-
Treatment and Inflammation Induction (Day 6):
-
Administer this compound (e.g., 10 mg/kg) or vehicle orally.
-
One hour after treatment, inject 2 mL of a 1% (w/v) carrageenan solution in sterile saline directly into the air pouch.
-
-
Exudate Collection (Day 7 - 24 hours post-carrageenan):
-
Euthanize the animal.
-
Carefully expose the air pouch through a skin incision.
-
Inject 5 mL of cold PBS containing EDTA into the pouch.
-
Gently massage the pouch to ensure mixing.
-
Aspirate the fluid (exudate) from the pouch and record the total volume.
-
-
Exudate Analysis:
-
Cell Count:
-
Centrifuge a small aliquot of the exudate to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Perform a total leukocyte count using a hemocytometer or automated cell counter.
-
Prepare a cytospin slide and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of neutrophils and mononuclear cells.
-
-
Mediator Analysis:
-
Centrifuge the remaining exudate at 4°C to remove cells.
-
Collect the supernatant and store at -80°C until analysis.
-
Measure the concentrations of PGE2, TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Presentation
Table 1: Effect of this compound on Inflammatory Parameters in Carrageenan-Induced Air Pouch
| Treatment Group | Exudate Volume (mL) | Total Leukocyte Count (x 10^6 cells/pouch) | Neutrophil Count (x 10^6 cells/pouch) | Mononuclear Cell Count (x 10^6 cells/pouch) |
| Vehicle + Saline | 0.5 ± 0.1 | 1.2 ± 0.3 | 0.3 ± 0.1 | 0.9 ± 0.2 |
| Vehicle + Carrageenan | 3.2 ± 0.4 | 25.8 ± 3.1 | 20.1 ± 2.5 | 5.7 ± 0.8 |
| This compound (10 mg/kg) + Carrageenan | 2.1 ± 0.3 | 15.5 ± 2.0 | 11.8 ± 1.7 | 3.7 ± 0.6 |
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + Carrageenan group. (Note: These are illustrative data based on typical findings in the literature and do not represent actual experimental results for this compound, for which such data is not publicly available).
Table 2: Effect of this compound on Pro-inflammatory Mediators in Air Pouch Exudate
| Treatment Group | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle + Saline | 50 ± 10 | 25 ± 5 | 15 ± 4 | 40 ± 8 |
| Vehicle + Carrageenan | 1500 ± 250 | 850 ± 120 | 450 ± 70 | 1200 ± 180 |
| This compound (10 mg/kg) + Carrageenan | 555 ± 95 | 620 ± 90 | 310 ± 50 | 850 ± 130 |
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + Carrageenan group. The PGE2 inhibition is consistent with published data showing approximately 63% reduction with a 10 mg/kg dose of this compound.[9] (Note: Data for cytokines are illustrative based on typical findings and do not represent actual experimental results for this compound, for which such data is not publicly available).
Conclusion
The carrageenan-induced air pouch model is a robust and reproducible method for evaluating the in vivo efficacy of anti-inflammatory compounds. This compound, as a selective mPGES-1 inhibitor, is expected to significantly reduce carrageenan-induced PGE2 production in the air pouch exudate. Furthermore, by mitigating a key inflammatory mediator, this compound is also anticipated to reduce inflammatory cell infiltration and the levels of pro-inflammatory cytokines. The protocols and expected outcomes described herein provide a framework for researchers to investigate the therapeutic potential of this compound and other mPGES-1 inhibitors in inflammatory conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]
- 3. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan-induced acute inflammation in the mouse air pouch synovial model. Role of tumour necrosis factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-13 inhibits TNF production but potentiates that of IL-6 in vivo and ex vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of Allium hookeri on carrageenan-induced air pouch mouse model | PLOS One [journals.plos.org]
- 8. Models of Inflammation: Carrageenan Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of mPGES-1 attenuates efficient resolution of acute inflammation by enhancing CX3CL1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inflammatory cytokines IL-1 alpha, IL-1 beta, IL-6, and TNF-alpha impart neuroprotection to an excitotoxin through distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-4693627 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of PF-4693627, a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), in rat models. The protocols outlined below are based on available preclinical data and are intended to serve as a guide for in vivo studies investigating the anti-inflammatory effects of this compound.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound in preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Intravenous Dose.
| Parameter | Value | Units |
| Dose | 1.0 | mg/kg |
| Bioavailability (F) | 59 | % |
| Half-life (t½) | 3.7 | hours |
| Clearance (CL) | 12 | mL/min/kg |
| Volume of Distribution (Vdss) | 3.0 | L/kg |
| Mean Residence Time (MRT) | 4.42 | hours |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Efficacy of this compound in a Guinea Pig Model of Inflammation.
| Animal Model | Administration Route | Dose (mg/kg) | Effect |
| Carrageenan-stimulated air pouch | Oral | 10 | 63% inhibition of PGE2 production |
Note: While this data is from a guinea pig model, it provides a reference for oral dosing and expected efficacy.[1]
Signaling Pathway of this compound
This compound selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), a terminal enzyme in the arachidonic acid cascade. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation and pain. By inhibiting mPGES-1, this compound effectively reduces the production of pro-inflammatory PGE2.
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥98%)
-
Vehicle for intravenous administration (e.g., sterile saline, or a solution containing DMSO and PEG300)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats
-
Standard laboratory equipment for animal handling and dosing (e.g., syringes, gavage needles, etc.)
Protocol for Intravenous Administration
This protocol is based on the pharmacokinetic studies conducted in Sprague-Dawley rats.[1]
3.2.1. Preparation of Dosing Solution
-
Accurately weigh the required amount of this compound.
-
To prepare a dosing solution for a 1 mg/kg dose, a stock solution in a suitable solvent like DMSO may be prepared first.
-
For intravenous administration, the stock solution should be further diluted with a vehicle such as PEG300 and/or saline to the final desired concentration. The final concentration of DMSO should be minimized to avoid toxicity. Note: The exact vehicle composition for the published rat pharmacokinetic studies is not specified. Researchers should perform solubility and stability tests to determine the optimal vehicle.
3.2.2. Dosing Procedure
-
Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
On the day of dosing, weigh each rat to accurately calculate the volume of the dosing solution to be administered.
-
Administer the this compound solution via a single bolus injection into the tail vein.
-
The injection volume should be kept low, typically 1-2 mL/kg.
-
Observe the animals for any adverse reactions during and after administration.
Protocol for Oral Administration
This protocol is adapted from general oral gavage procedures in rats and efficacy studies of this compound in other preclinical models.[1]
3.3.1. Preparation of Dosing Suspension
-
Accurately weigh the required amount of this compound.
-
For a 10 mg/kg oral dose, prepare a suspension in a suitable vehicle. A commonly used vehicle for oral administration of insoluble compounds is 0.5% methylcellulose (B11928114) in water.
-
Triturate the this compound powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle to achieve the desired final concentration. Ensure the suspension is homogenous before administration.
3.3.2. Dosing Procedure
-
Acclimatize rats for at least one week prior to the study.
-
Fasting the animals overnight before dosing may be considered to enhance absorption, but this should be consistent across all study groups.
-
Weigh each rat on the day of dosing to calculate the required volume of the suspension.
-
Administer the suspension using a suitable-sized oral gavage needle. The volume should typically not exceed 10 mL/kg.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Monitor the animals for any signs of distress or incorrect administration (e.g., fluid from the nares).
Experimental Protocol: Carrageenan-Induced Air Pouch Model in Rats
This protocol provides a framework for evaluating the in vivo anti-inflammatory efficacy of this compound.
3.4.1. Air Pouch Creation
-
Anesthetize the rats.
-
Inject 20 mL of sterile air subcutaneously into the dorsal intrascapular area to create an air pouch.
-
Three days later, inject an additional 10 mL of sterile air into the pouch to maintain its structure.
3.4.2. Induction of Inflammation and Dosing
-
Six days after the initial air injection, administer this compound (or vehicle control) via the desired route (intravenous or oral) at the predetermined dose.
-
One hour after drug administration, inject 2 mL of a 1% (w/v) carrageenan solution in sterile saline directly into the air pouch to induce inflammation.
3.4.3. Sample Collection and Analysis
-
At a specified time point after carrageenan injection (e.g., 4 or 6 hours), euthanize the rats.
-
Carefully open the air pouch and collect the inflammatory exudate.
-
Measure the volume of the exudate.
-
Centrifuge the exudate to separate the cells from the supernatant.
-
The supernatant can be stored at -80°C for subsequent analysis of PGE2 levels using a commercially available ELISA kit.
-
The cell pellet can be resuspended for total and differential leukocyte counts.
Safety and Handling
-
Follow all institutional guidelines for the safe handling and administration of chemical compounds and for the care and use of laboratory animals.
-
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
-
For information on the stability of this compound in dosing solutions, it is recommended to consult the manufacturer's data sheet or perform in-house stability studies.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. Researchers should always adhere to their approved animal care and use protocols.
References
Application Notes and Protocols for PF-4693627 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4693627 is a potent and selective, orally bioavailable inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) with an IC50 of 3 nM.[1][2][3] It is a valuable tool for in vitro and in vivo studies investigating the role of PGE2 in inflammation, such as in osteoarthritis and rheumatoid arthritis.[1][3] this compound exhibits high selectivity for mPGES-1 over other enzymes in the arachidonic acid cascade, including COX-2, thromboxane (B8750289) synthase (TXAS), and prostaglandin D synthase (PGDS).[2][4][5] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 502.43 g/mol | [2][3] |
| Formula | C₂₆H₂₉Cl₂N₃O₃ | [2] |
| CAS Number | 1312815-93-2 | [2] |
| IC₅₀ (mPGES-1) | 3 nM | [1][3][4] |
| **IC₅₀ (Human Whole Blood) | 109 nM | [2][4] |
| Solubility (DMSO) | 10 mg/mL | [2] |
| Solubility (DMF) | 10 mg/mL | [2] |
| Solubility (Ethanol) | 5 mg/mL | [2] |
| Storage (Powder) | 2 years at -20°C | [3] |
| Stock Solution Storage | 6 months at -80°C; 1 month at -20°C | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions into cell culture media or other aqueous buffers.
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Tare a sterile, amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.02 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution with 5.02 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber polypropylene vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] When ready to use, thaw a single aliquot at room temperature and use it immediately. Discard any unused portion of the thawed aliquot.
Note on Aqueous Solutions: this compound has limited solubility in aqueous solutions. When diluting the DMSO stock solution into aqueous media, it is crucial to ensure that the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced toxicity in cellular assays.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the prostaglandin E2 synthesis pathway.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for the preparation of this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | mPGES-1 Inhibitor | DC Chemicals [dcchemicals.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PF-4693627 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4693627 is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[1][2][3] mPGES-1 catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever.[3][4] By selectively targeting mPGES-1, this compound offers a promising therapeutic strategy for inflammatory conditions such as osteoarthritis and rheumatoid arthritis, potentially with an improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[2][3][4] These application notes provide detailed protocols for cell-based assays to accurately quantify the inhibitory activity of this compound on PGE2 production.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by specifically inhibiting the enzymatic activity of mPGES-1. This terminal enzyme in the arachidonic acid cascade is responsible for the synthesis of the pro-inflammatory mediator PGE2.[2][3] The inhibition of mPGES-1 by this compound effectively reduces the production of PGE2 without affecting the synthesis of other prostanoids, which may contribute to a more favorable side-effect profile.[4]
Data Presentation: In Vitro Activity of this compound
The inhibitory potency of this compound has been evaluated in various cell-based and enzymatic assays. The following table summarizes the key quantitative data.
| Assay Type | Cell Line/System | Measured Endpoint | IC50 (nM) |
| Enzymatic Assay | Recombinant Human mPGES-1 | Enzyme Inhibition | 3 |
| Cell-Based Assay | Human Whole Blood (LPS-stimulated) | PGE2 Production | 109 |
| Cell-Based Assay | HWB-1483 Cells | mPGES-1 Inhibition | 180 |
| Cell-Based Assay | Human Fetal Fibroblasts | mPGES-1 Inhibition | 6 |
| Cell-Based Assay | A549 Cells (IL-1β-stimulated) | PGE2 Production | 16.24 |
Data compiled from multiple sources.[1][5]
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to determine the activity of this compound.
Protocol 1: Human Whole Blood Assay for PGE2 Inhibition
This assay measures the ability of this compound to inhibit PGE2 production in a physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human whole blood (anticoagulant: heparin or EDTA)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., 0127:B8)
-
Phosphate Buffered Saline (PBS)
-
Commercial Prostaglandin E2 (PGE2) ELISA kit
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in PBS from the DMSO stock solution. The final DMSO concentration in the assay should be kept below 0.5%.
-
Blood Aliquoting: Aliquot 500 µL of fresh whole blood into each well of a 96-well plate.
-
Compound Addition: Add 5 µL of the diluted this compound or vehicle (DMSO in PBS) to the respective wells. Mix gently by pipetting.
-
Pre-incubation: Pre-incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Stimulation: Add 10 µL of LPS solution (final concentration 10 µg/mL) to all wells except for the unstimulated control wells (add 10 µL of PBS instead).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Plasma Separation: After incubation, centrifuge the plate at 1000 x g for 15 minutes at 4°C to separate the plasma.
-
PGE2 Quantification: Carefully collect the plasma supernatant and quantify the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Assay in A549 Cells for PGE2 Inhibition
This protocol describes the measurement of this compound activity in a human lung carcinoma cell line (A549), which is a common model for studying inflammation.
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Recombinant human Interleukin-1 beta (IL-1β)
-
Phosphate Buffered Saline (PBS)
-
Commercial Prostaglandin E2 (PGE2) ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Cell Attachment: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium from the DMSO stock solution.
-
Pre-treatment: The next day, replace the culture medium with 90 µL of fresh serum-free medium containing the desired concentrations of this compound or vehicle.
-
Stimulation: Add 10 µL of IL-1β solution to each well to a final concentration of 10 ng/mL.[7] For unstimulated controls, add 10 µL of serum-free medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
PGE2 Quantification: Quantify the PGE2 concentration in the supernatant using a commercial ELISA kit following the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each concentration of this compound relative to the IL-1β-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
General Considerations
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound at the tested concentrations to ensure that the observed reduction in PGE2 is not due to cell death. This can be evaluated using standard cell viability assays such as MTT or CellTiter-Glo.
-
ELISA Kit Selection: Choose a high-sensitivity PGE2 ELISA kit with a detection range appropriate for the expected concentrations of PGE2 in your samples.
-
Controls: Include appropriate controls in each experiment:
-
Unstimulated vehicle control (baseline PGE2 production)
-
Stimulated vehicle control (maximum PGE2 production)
-
Positive control inhibitor (if available)
-
-
Statistical Analysis: Perform experiments in triplicate and use appropriate statistical methods to analyze the data and determine the significance of the results.
These detailed application notes and protocols provide a robust framework for researchers to accurately measure the in vitro activity of this compound and other mPGES-1 inhibitors. Adherence to these methodologies will ensure the generation of reliable and reproducible data for drug discovery and development programs.
References
- 1. raybiotech.com [raybiotech.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of PF-4693627 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4693627 is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[1][2][3][4] Visualizing and quantifying the engagement of this compound with its target in a living organism is crucial for understanding its pharmacokinetics, pharmacodynamics, and for optimizing dosing strategies in preclinical and clinical development. Positron Emission Tomography (PET) is a non-invasive imaging technique that can be utilized to assess drug-target engagement in real-time.[2][5] This document provides detailed application notes and protocols for the in vivo imaging of this compound target engagement using a hypothetical radiolabeled analog.
Signaling Pathway of this compound Target (mPGES-1)
This compound targets mPGES-1, the terminal enzyme in the arachidonic acid cascade that leads to the synthesis of PGE2.[6][7][8] This pathway is often upregulated in inflammatory conditions.[9][10]
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-based PET quantifies target engagement of PD-L1 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | mPGES-1 Inhibitor | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET imaging with small-molecule tyrosine kinase inhibitors: TKI-PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of this compound, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Prostaglandin E2 Levels Following PF-4693627 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal inflammatory mediator involved in a myriad of physiological and pathological processes, including pain, fever, and cancer. The synthesis of PGE2 is a key therapeutic target for anti-inflammatory drugs. PF-4693627 is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme in the cascade that produces PGE2.[1][2] This document provides detailed application notes and experimental protocols for measuring the in vitro and in vivo efficacy of this compound by quantifying its effect on PGE2 levels.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by specifically inhibiting the mPGES-1 enzyme. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to PGE2. By blocking this step, this compound effectively reduces the production of PGE2 without significantly affecting the synthesis of other prostanoids, offering a more targeted anti-inflammatory approach compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[2]
References
Troubleshooting & Optimization
PF-4693627 solubility in DMSO and other solvents
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and use of PF-4693627, a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 value of 3 nM.[1][2][3] It is investigated for its potential in treating inflammation, such as in osteoarthritis and rheumatoid arthritis.[2][3] this compound works by blocking the terminal enzyme in the prostaglandin E2 (PGE2) synthesis pathway, which is involved in inflammation.[4][5]
Q2: What is the solubility of this compound in common laboratory solvents?
The solubility of this compound varies across different solvents. It is readily soluble in DMSO and DMF.[6] Please refer to the table below for detailed solubility information.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL | Ultrasonic assistance may be required. Use freshly opened DMSO as it is hygroscopic. | [2][3] |
| DMSO | 10 mg/mL | - | [6] |
| DMF | 10 mg/mL | - | [6] |
| Ethanol | 5 mg/mL | - | [6] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | - | [6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 502.43 g/mol )[1]
-
Anhydrous/Low-water content DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 50.24 mg of this compound.
-
Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to the tube containing the this compound powder. For a 100 mM solution, if you weighed 50.24 mg, you would add 1 mL of DMSO.
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to initiate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minute intervals.[2][3]
-
Visually inspect the solution for any remaining particulate matter. Repeat ultrasonication if necessary until the solution is clear.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
-
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in DMSO
If you are experiencing issues with dissolving this compound, consider the following troubleshooting steps:
-
Check Solvent Quality: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of compounds. Always use a fresh, unopened bottle of anhydrous or low-water content DMSO.[3]
-
Increase Mechanical Agitation: Ensure thorough mixing by vortexing for an adequate amount of time.
-
Utilize Ultrasonication: As recommended, use an ultrasonic water bath to aid in dissolution.[2][3] Ensure the water in the bath is at room temperature to avoid heating the sample.
-
Gentle Warming (Use with Caution): If the compound still does not dissolve, you may try gently warming the solution to 37°C for a short period. However, be aware that prolonged heating can lead to degradation of the compound.
Issue 2: Precipitation of this compound upon Dilution in Aqueous Buffers
This compound has limited solubility in aqueous solutions. When diluting a DMSO stock solution into an aqueous buffer like PBS, precipitation can occur.
-
Lower the Final Concentration: The final concentration of this compound in your aqueous working solution should be low enough to remain in solution. The solubility in a 1:2 DMSO:PBS (pH 7.2) mixture is approximately 0.33 mg/mL.[6]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the stock solution in a stepwise manner while vortexing.
-
Maintain a Small Percentage of Organic Solvent: Ensure that the final concentration of DMSO in your working solution is sufficient to maintain solubility, but also compatible with your experimental system.
Mandatory Visualizations
Caption: Simplified signaling pathway for PGE2 synthesis and the inhibitory action of this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and SAR of this compound, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming PF-4693627 Precipitation in Cell Culture Media
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the mPGES-1 inhibitor, PF-4693627, in cell culture applications. By providing detailed troubleshooting steps and experimental protocols, we aim to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2] Its primary mechanism of action is to block the terminal step in the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation.[3][4] This makes it a valuable tool for studying inflammatory processes in diseases such as osteoarthritis and rheumatoid arthritis.[1][4] The IC50 for this compound against mPGES-1 is approximately 3 nM.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is crucial to use fresh, anhydrous (moisture-free) DMSO to ensure maximum solubility, as absorbed moisture can significantly reduce the compound's solubility.[5]
Q3: My this compound precipitates when I add it to my cell culture medium. What are the common causes?
A3: Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions like cell culture media is a common issue. The primary causes include:
-
Poor Aqueous Solubility: The compound is inherently less soluble in the aqueous environment of the media compared to the DMSO stock.
-
Improper Mixing Technique: Adding the DMSO stock too quickly can create localized high concentrations, leading to precipitation before the compound can disperse.[6]
-
Cold Medium: The solubility of many compounds decreases at lower temperatures. Adding the stock to cold media can trigger precipitation.[6]
-
High Final Concentration: The desired final concentration of this compound in the media may exceed its maximum soluble concentration in that specific medium.
-
High DMSO Concentration: While DMSO aids initial dissolution, a high final concentration in the media can be toxic to cells and can also influence the solubility of other media components.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[7]
Q4: How can I prevent my this compound from precipitating in my cell culture experiments?
A4: To prevent precipitation, it is recommended to follow a careful dilution strategy. This involves preparing an intermediate dilution in pre-warmed media before making the final working solution. Always add the compound solution slowly to the media while mixing. For a detailed step-by-step guide, please refer to the Experimental Protocols section. Additionally, ensuring the final DMSO concentration remains low (typically below 0.1%) is critical.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation during stock solution preparation | The compound is not fully dissolving in DMSO. | Use fresh, anhydrous DMSO. Vortex the solution thoroughly. If necessary, use an ultrasonic water bath for 10-15 minutes and/or gently warm the solution to 37°C.[6] |
| Precipitation immediately upon addition to media | Localized high concentration of the compound. | Pre-warm your cell culture medium to 37°C. Prepare an intermediate dilution of your DMSO stock in a small volume of the pre-warmed medium. Add this intermediate dilution dropwise to the final volume of media while gently vortexing or swirling.[6][8] |
| Cloudiness or precipitation after incubation | The compound's concentration exceeds its solubility limit in the media over time. Temperature fluctuations. Evaporation of media. | Determine the maximum soluble concentration of this compound in your specific cell culture medium using a solubility test (see Experimental Protocols). Minimize the time culture vessels are outside the incubator. Ensure proper humidification to prevent evaporation.[8] |
| Inconsistent experimental results | Precipitation is leading to variable effective concentrations of the inhibitor. | Visually inspect your media for any signs of precipitation before and during the experiment. If precipitation is observed, optimize your dilution protocol. Always include a DMSO-only vehicle control in your experiments. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). One supplier notes a solubility of up to 100 mg/mL (199.03 mM) in DMSO.[1]
-
Solubilization: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.[6]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Intermediate Dilution (Recommended): To minimize the risk of precipitation, first dilute your high-concentration DMSO stock to a lower intermediate concentration (e.g., 100X of your final desired concentration) in pre-warmed sterile medium.
-
Final Dilution: Add the intermediate dilution (or the stock solution for a direct dilution) to the final volume of pre-warmed cell culture medium. Crucially, add the this compound solution dropwise to the medium while gently vortexing or swirling the medium to ensure rapid and even dispersion.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) to avoid cell toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation.
Protocol 3: Determining the Maximum Soluble Concentration of this compound
-
Prepare a Serial Dilution: Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (e.g., 1 µL of each DMSO dilution to 1 mL of media). Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2). Visually inspect for precipitation at several time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment (Optional): For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance indicates precipitation.[8]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[8]
Visualizations
Signaling Pathway
Caption: Inhibition of the mPGES-1 pathway by this compound to block PGE2 production.
Experimental Workflow
Caption: Recommended workflow for preparing and using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Discovery and SAR of this compound, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. benchchem.com [benchchem.com]
PF-4693627 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of PF-4693627, a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for solid this compound?
Solid this compound should be stored at -20°C for long-term storage (months to years).[1][2] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry and dark environment.[1] The compound is stable for at least four years when stored correctly at -20°C.[2] It is shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[1]
2. How should I prepare and store stock solutions of this compound?
Stock solutions of this compound are typically prepared in organic solvents such as DMSO, DMF, or ethanol.[2] It is recommended to prepare a high-concentration stock solution, for example, 10 mg/mL in DMSO, which can then be further diluted in aqueous buffers or cell culture media for experiments. To avoid repeated freeze-thaw cycles that can lead to product inactivation, it is best to aliquot the stock solution into single-use volumes.[3]
3. What are the recommended storage conditions and stability for this compound stock solutions?
The stability of stock solutions depends on the storage temperature. For long-term storage, aliquots should be stored at -80°C, where they are stable for up to 6 months.[4] For shorter-term storage, -20°C is suitable for up to 1 month.[4]
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years[2] | Long-term storage. |
| 0 - 4°C | Days to weeks[1] | Short-term storage, keep dry and dark. | |
| Stock Solution | -80°C | 6 months[4] | Recommended for long-term storage of aliquots. |
| -20°C | 1 month[4] | Suitable for short-term storage of aliquots. |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 10 mg/mL[2] |
| DMF | 10 mg/mL[2] |
| Ethanol | 5 mg/mL[2] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 502.44 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.02 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the solid compound. For a 10 mM solution, add 1 mL of DMSO to 5.02 mg of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Human Whole Blood (HWB) Assay for PGE2 Inhibition
This protocol is a general guideline for assessing the inhibitory effect of this compound on PGE2 production in human whole blood stimulated with lipopolysaccharide (LPS).
Materials:
-
Freshly drawn human whole blood from healthy volunteers (heparinized)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
PGE2 ELISA kit
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in PBS or cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Assay Setup:
-
Add the diluted this compound or vehicle control (e.g., DMSO in PBS) to the wells of a 96-well plate.
-
Add freshly collected human whole blood to each well.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the compound to interact with the blood cells.
-
-
Stimulation: Add LPS solution to each well to a final concentration of 10 µg/mL to induce PGE2 production. Include unstimulated control wells (blood + vehicle, no LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Plasma Collection: After incubation, centrifuge the plate at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the plasma.
-
PGE2 Measurement: Carefully collect the plasma supernatant and measure the PGE2 concentration using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Aqueous Solution | - Low aqueous solubility of this compound.- Final solvent concentration is too low. | - Prepare the final dilution in a buffer containing a solubilizing agent like BSA or use a DMSO:PBS mixture.[2]- Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. |
| Inconsistent or No Inhibition of PGE2 | - Inactive compound due to improper storage or multiple freeze-thaw cycles.- Ineffective LPS stimulation.- Pipetting errors. | - Use a fresh aliquot of this compound stock solution.- Verify the activity of the LPS stock.- Ensure accurate and consistent pipetting. |
| High Variability Between Replicates | - Uneven cell distribution in the whole blood.- Inconsistent mixing of reagents. | - Gently mix the whole blood before dispensing into wells.- Ensure thorough but gentle mixing of all components in the wells. |
| Low PGE2 Levels in Stimulated Control | - Degraded LPS.- Issue with the whole blood (e.g., from a non-responder donor). | - Use a fresh, validated batch of LPS.- Test blood from different donors. |
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Inhibition of the mPGES-1 pathway by this compound.
References
Potential off-target effects of PF-4693627
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-4693627, a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and orally bioavailable inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3] Its primary function is to block the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[4][5]
Q2: What are the known off-target effects of this compound?
Based on available preclinical data, this compound demonstrates high selectivity for mPGES-1. It has been tested against a panel of related enzymes within the arachidonic acid cascade and has shown excellent selectivity.[6][7] Specifically, it shows low activity against cyclooxygenase-2 (COX-2), thromboxane (B8750289) synthase (TXAS), prostaglandin D synthase (PGDS), 5-lipoxygenase (5-LOX), 15-lipoxygenase (15-LOX), and 12-lipoxygenase (12-LOX).[6][7][8] Furthermore, it has been reported to have a favorable profile in a broader CEREP safety screening panel, suggesting a low potential for off-target interactions with a wide range of receptors, ion channels, and other enzymes.[4] However, detailed data from these comprehensive screens are not publicly available.
Q3: Why was the clinical development of this compound discontinued?
While this compound advanced to clinical studies based on its promising preclinical profile, its development was ultimately discontinued.[4][6] The specific reasons for the discontinuation have not been publicly detailed and could be related to a variety of factors, including but not limited to efficacy, safety, or strategic portfolio decisions by the developing company.
Q4: How can I assess the selectivity of this compound in my experimental system?
To confirm the on-target effect of this compound, it is recommended to measure the production of PGE2 in your model system. A significant reduction in PGE2 levels upon treatment with this compound would indicate target engagement. To assess selectivity, you can concurrently measure the levels of other prostanoids, such as prostacyclin (measured as its stable metabolite 6-keto-PGF1α), thromboxane A2 (measured as its stable metabolite TXB2), or other prostaglandins. Unchanged levels of these other mediators would support the selectivity of this compound for the mPGES-1 pathway.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent inhibition of PGE2 production.
-
Potential Cause 1: Compound Stability and Handling.
-
Troubleshooting: Ensure that this compound is stored correctly, typically at -20°C or -80°C for long-term storage, as recommended by the supplier. For experiments, prepare fresh dilutions from a stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Potential Cause 2: Suboptimal Assay Conditions.
-
Troubleshooting: Verify the optimal concentration range of this compound for your specific cell type or enzyme preparation. The reported IC50 values can vary between cell-free assays (as low as 3 nM) and whole-blood assays (around 109 nM).[1][3] Perform a dose-response curve to determine the effective concentration in your system. Also, ensure that the incubation time with the compound is sufficient for target engagement.
-
-
Potential Cause 3: Cell Passage Number and Health.
-
Troubleshooting: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. High passage numbers can lead to phenotypic drift and altered enzymatic activity.
-
Issue 2: Observing potential off-target effects in your cellular model.
-
Potential Cause 1: Non-specific effects at high concentrations.
-
Troubleshooting: High concentrations of any compound can lead to non-specific effects. It is crucial to use the lowest effective concentration of this compound that achieves significant mPGES-1 inhibition. A comprehensive dose-response analysis will help identify the appropriate concentration range.
-
-
Potential Cause 2: Context-specific off-target activity.
-
Troubleshooting: While this compound has a favorable selectivity profile, it is impossible to rule out all potential off-target interactions in every biological context. If you suspect an off-target effect, consider using a structurally unrelated mPGES-1 inhibitor as a control. If the observed phenotype is consistent with both inhibitors, it is more likely to be an on-target effect. Additionally, consider performing a broad kinase screen or a receptor profiling assay to identify potential off-target interactions specific to your experimental system.
-
Data Summary
Table 1: In Vitro Potency of this compound
| Assay System | IC50 (nM) | Reference |
| mPGES-1 Enzyme Assay | 3 | [1][3] |
| Human Whole Blood (LPS-stimulated) | 109 | [1][3] |
| HWB-1483 Cells | 180 | [1] |
| Human Fetal Fibroblasts | 6 | [1] |
Table 2: Selectivity Profile of this compound
| Enzyme/Target | Activity | Reference |
| COX-2 | Low to no inhibition | [6][8] |
| TXAS | Low to no inhibition | [6][8] |
| PGDS | Low to no inhibition | [6][8] |
| 5-LOX | Low to no inhibition | [6][8] |
| 12-LOX | Low to no inhibition | [6] |
| 15-LOX | Low to no inhibition | [6] |
| CEREP Panel | Favorable profile | [4] |
Experimental Protocols
Key Experiment: mPGES-1 Inhibition Assay (Cell-Free)
This protocol is a generalized procedure based on commonly used methods for assessing mPGES-1 inhibition.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer containing glutathione).
-
Prepare a solution of recombinant human mPGES-1 enzyme.
-
Prepare a solution of the substrate, prostaglandin H2 (PGH2). PGH2 is unstable and should be prepared fresh or handled according to the supplier's instructions.
-
Prepare a stop solution (e.g., a solution containing a metal salt like FeCl2 to quench the reaction).
-
-
Assay Procedure:
-
Add the reaction buffer, mPGES-1 enzyme, and varying concentrations of this compound (or vehicle control) to a microplate.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a short, defined period (e.g., 60 seconds).
-
Terminate the reaction by adding the stop solution.
-
-
Detection:
-
Quantify the amount of PGE2 produced using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Key Experiment: Human Whole Blood PGE2 Assay
This protocol provides a general workflow for measuring the effect of this compound on PGE2 production in a more physiologically relevant system.
-
Blood Collection and Handling:
-
Collect fresh human whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
-
Compound Incubation:
-
Aliquot the whole blood into tubes.
-
Add varying concentrations of this compound (or vehicle control) to the blood samples.
-
Pre-incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for compound distribution and target engagement.
-
-
Stimulation of PGE2 Production:
-
Add a stimulating agent, such as lipopolysaccharide (LPS), to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.
-
Incubate the samples for an extended period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Processing:
-
After incubation, centrifuge the blood samples to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
-
PGE2 Quantification:
-
Measure the concentration of PGE2 in the plasma samples using a validated method, such as a competitive ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: Mechanism of action of this compound in the prostaglandin synthesis pathway.
References
- 1. Inhibition of Microsomal Prostaglandin E2 Synthase 1 (mPGES-1) in a Cell-Free Assay [bio-protocol.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery and SAR of this compound, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. abcam.com [abcam.com]
Interpreting unexpected results with PF-4693627
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with PF-4693627.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2] Its mechanism of action is to specifically block the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[2][3] This makes it a valuable tool for studying the role of PGE2 in various physiological and pathological processes.
Q2: I treated my cells with this compound, but I don't see a decrease in PGE2 levels. What are the possible reasons?
Several factors could contribute to this unexpected result:
-
Suboptimal Compound Concentration: Ensure you are using the inhibitor at an effective concentration. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental conditions.
-
Compound Instability: this compound, like many small molecules, can degrade over time. Ensure proper storage of the compound stock solution (e.g., at -20°C or -80°C) and minimize freeze-thaw cycles.[1] It is also advisable to check the stability of the compound in your specific cell culture media at 37°C.
-
Cellular Context: The expression and activity of mPGES-1 can vary significantly between different cell types and under different stimulation conditions (e.g., LPS, cytokines). Confirm that your cell model expresses sufficient levels of mPGES-1.
-
Assay Sensitivity: The method used to measure PGE2 (e.g., ELISA, mass spectrometry) may not be sensitive enough to detect subtle changes. Validate your assay's limit of detection and dynamic range.
-
Experimental Error: Double-check all experimental steps, including dilutions, incubation times, and vehicle controls.
Q3: After treating with this compound, I observed unexpected changes in the levels of other prostanoids (e.g., PGD2, PGI2, TXA2). Is this an off-target effect?
While this compound is reported to be highly selective for mPGES-1, inhibition of this enzyme can lead to the "shunting" of the common precursor, PGH2, towards other prostanoid synthesis pathways.[3] This could result in an increase in the production of other prostaglandins (B1171923) or thromboxanes. This is not necessarily an off-target effect (i.e., inhibition of other enzymes), but rather a consequence of blocking a specific pathway. To investigate this:
-
Measure a panel of prostanoids: Quantify the levels of PGD2, PGI2 (measured as its stable metabolite 6-keto-PGF1α), and TXA2 (measured as its stable metabolite TXB2) to understand the overall effect on the pathway.
-
Consult selectivity data: this compound has been shown to be selective against other relevant enzymes like COX-2, thromboxane (B8750289) synthase (TXAS), and prostaglandin D synthase (PGDS).[3][4]
Q4: I'm observing high levels of cytotoxicity at concentrations where I expect to see mPGES-1 inhibition. What should I do?
High cytotoxicity is a common issue with small molecule inhibitors. Here are some troubleshooting steps:
-
Perform a Dose-Response Curve for Viability: Determine the concentration range where the compound is effective without causing significant cell death. Assays like MTT, MTS, or cell counting can be used.
-
Check Vehicle Control Toxicity: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in the experiment.
-
Consider On-Target Toxicity: In some cell types, the inhibition of PGE2 production itself might lead to decreased cell viability, as PGE2 can have pro-survival effects in certain contexts.
-
Investigate Off-Target Effects: Although selective, at higher concentrations, off-target effects can contribute to cytotoxicity.[5] Consider using a lower, more specific concentration or a structurally different mPGES-1 inhibitor to confirm that the observed phenotype is due to mPGES-1 inhibition.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay System | IC50 (nM) | Reference |
| Recombinant Human mPGES-1 | 3 | [1] |
| Human Whole Blood (LPS-stimulated) | 109 | [1] |
| Human Fetal Fibroblast | 6 | [1] |
| HWB-1483 | 180 | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Route | Effect | Reference |
| Guinea Pig (Carrageenan-stimulated air pouch) | 10 mg/kg | Oral | 63% inhibition of PGE2 production | [1] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Cell-Based Assay with this compound
-
Cell Seeding: Plate cells at a desired density in a suitable culture plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of the stock solution in cell culture media to achieve the final desired concentrations. Remember to include a vehicle-only control.
-
Cell Treatment: Remove the old media from the cells and add the media containing different concentrations of this compound or vehicle.
-
Stimulation (if applicable): If studying inflammation, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or a cytokine (e.g., IL-1β) at a predetermined optimal concentration and time.
-
Incubation: Incubate the cells for a specific period (e.g., 18-24 hours) to allow for PGE2 production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for PGE2 measurement. Centrifuge the supernatant to remove any cellular debris.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Normalize the PGE2 levels to a relevant parameter (e.g., cell number, protein concentration) and compare the results from the this compound-treated groups to the vehicle control.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and SAR of this compound, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PF-4693627 for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-4693627, a potent and selective microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitor, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3][4][5][6][7] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). By inhibiting mPGES-1, this compound effectively reduces the production of PGE2, a major mediator of inflammation and pain.
Q2: What are the reported IC50 values for this compound in in vitro assays?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the experimental system. The reported values are summarized in the table below.
| Assay System | IC50 Value |
| mPGES-1 Enzyme Assay | 3 nM |
| Human Whole Blood (LPS-stimulated) | 109 nM |
| Human Fetal Fibroblast Cells | 6 nM |
| HWB-1483 Cells | 180 nM |
Q3: What is the recommended starting concentration range for in vitro experiments?
A3: Based on the reported IC50 values, a good starting point for most cell-based assays is to test a concentration range of 1 nM to 1 µM. This range should allow for the determination of a dose-response curve and the identification of the optimal inhibitory concentration for your specific cell type and experimental conditions.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO.[2] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in 100% DMSO. It is recommended to use a freshly opened bottle of DMSO to avoid water absorption, which can affect solubility. Gentle warming or vortexing may be required to fully dissolve the compound. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% or less is generally considered safe for most cell lines.[8] However, it is crucial to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) in all experiments to account for any potential effects of the solvent.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro studies with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibition of PGE2 production | - Suboptimal this compound concentration: The concentration used may be too low for the specific cell type or stimulation conditions. - Compound degradation: Improper storage of the stock solution. - Insufficient cell stimulation: The concentration of the stimulating agent (e.g., LPS) may be too low or the incubation time too short. - Assay variability: Issues with the PGE2 ELISA kit or other detection methods. | - Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.1 nM to 10 µM). - Prepare a fresh stock solution of this compound. - Optimize the concentration of the stimulating agent and the incubation time. Titrate LPS from 10 ng/mL to 1 µg/mL for 18-24 hours.[9] - Ensure the PGE2 ELISA is performed according to the manufacturer's instructions and include appropriate controls. |
| High background in vehicle control | - DMSO toxicity: The final DMSO concentration may be too high for the cells. - Contamination: Bacterial or mycoplasma contamination of cell cultures. | - Reduce the final DMSO concentration to 0.05% or lower.[8] Always include a vehicle-only control. - Regularly test cell cultures for contamination. |
| Observed cytotoxicity | - High concentration of this compound: The compound may exhibit cytotoxic effects at higher concentrations. - DMSO toxicity: As mentioned above. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. - Lower the final DMSO concentration. |
| Compound precipitation in culture medium | - Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium. | - Prepare intermediate dilutions of the stock solution in culture medium before adding to the final culture plate. - Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range. |
Experimental Protocols
Protocol 1: In Vitro PGE2 Inhibition Assay in Macrophages
This protocol describes a general method for evaluating the inhibitory effect of this compound on PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or primary peritoneal macrophages).
Materials:
-
RAW 264.7 cells or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
PGE2 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed macrophages in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. For the unstimulated control wells, add 10 µL of sterile PBS.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
PGE2 Measurement:
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of an MTT assay to determine the potential cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density (to ensure they are in the exponential growth phase at the end of the experiment).
-
Incubate overnight to allow for attachment.
-
Treat the cells with a range of concentrations of this compound (and vehicle control) as described in Protocol 1.
-
Incubate for the desired treatment duration (e.g., 24 or 48 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[1][14][15]
-
Visualizations
Caption: Signaling pathway of PGE2 production and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro PGE2 inhibition assay.
Caption: Troubleshooting decision tree for low PGE2 inhibition.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and SAR of this compound, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 9. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arborassays.com [arborassays.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. abcam.com [abcam.com]
- 13. rndsystems.com [rndsystems.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PF-4693627 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful in vivo delivery of PF-4693627.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) with an IC50 of 3 nM.[1][2] Its primary mechanism of action is to block the terminal step in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation.[3] This selectivity for mPGES-1 is a key feature, as it aims to reduce inflammation without the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][3]
Q2: What are the known in vivo effects of this compound in animal models?
A2: In a carrageenan-stimulated air pouch model in guinea pigs, oral administration of this compound at 10 mg/kg resulted in a 63% inhibition of PGE2 production.[2] Pharmacokinetic studies in Sprague-Dawley rats following a 1.0 mg/kg intravenous dose have shown good bioavailability (59%) and a modest half-life of 3.7 hours.[2]
Q3: What are the solubility characteristics of this compound?
A3: this compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[1] For aqueous-based formulations, it is recommended to first dissolve the compound in DMSO and then dilute it with an aqueous buffer like phosphate-buffered saline (PBS).[1]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may be encountered during in vivo experiments with this compound.
A. Formulation and Administration Issues
Q4: My this compound is precipitating out of solution during preparation or upon injection. What can I do?
A4: Precipitation is a common issue for hydrophobic compounds like this compound. Here are several strategies to address this:
-
Optimize Co-solvent Concentration: When preparing a formulation for intravenous injection, it is crucial to minimize the final concentration of organic solvents like DMSO to avoid toxicity. However, too low a concentration can lead to precipitation. A common approach is to first dissolve this compound in 100% DMSO and then dilute it with an aqueous vehicle such as saline or PBS. The final DMSO concentration should ideally be below 10%.
-
Use of Surfactants: The addition of a non-ionic surfactant, such as Tween® 80 (polysorbate 80), can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A final concentration of 0.1-0.5% Tween® 80 in the formulation can be effective.
-
Consider Alternative Vehicles: For oral administration, if precipitation is an issue with simple aqueous suspensions, consider using oil-based vehicles like corn oil or sesame oil. For intravenous administration, a more complex vehicle containing a mixture of co-solvents and surfactants may be necessary. A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been shown to be effective for other poorly soluble compounds in rats.
-
Sonication and Warming: Gentle warming of the solution to 37°C and sonication can help to dissolve the compound and prevent immediate precipitation. However, the stability of this compound under these conditions should be considered. Aqueous solutions are not recommended for storage for more than one day.[1]
Q5: I am observing inconsistent results between experiments. Could this be related to the formulation?
A5: Yes, inconsistent results are often linked to issues with formulation and bioavailability. Here are some potential causes and solutions:
-
Inhomogeneous Suspension (Oral Dosing): If you are administering this compound as a suspension, ensure that it is uniformly mixed before each animal is dosed. Use a suspending agent like 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) to improve the homogeneity.
-
Variable Absorption (Oral Dosing): The absorption of orally administered hydrophobic compounds can be influenced by the fed state of the animal. Standardize the fasting period for your animals before dosing to ensure more consistent absorption.
-
Precipitation at Injection Site (IV Dosing): If the compound precipitates at the injection site, it will not be fully bioavailable, leading to variable plasma concentrations. Visually inspect the injection site for any signs of precipitation or irritation. If this is observed, you may need to reformulate with a lower concentration of the drug, a slower infusion rate, or a different vehicle.
B. Pharmacokinetics and Efficacy Issues
Q6: I am not observing the expected therapeutic effect in my animal model. What are the possible reasons?
A6: A lack of efficacy can be due to several factors, from the formulation to the animal model itself:
-
Insufficient Dose: The dose you are using may be too low to achieve a therapeutic concentration at the target tissue. Conduct a dose-response study to determine the optimal dose for your specific model.
-
Poor Bioavailability: Even if the compound is in solution, its absorption and distribution may be limited. Consider alternative routes of administration (e.g., intravenous vs. oral) or more advanced formulation strategies like nanosuspensions or liposomal encapsulation to improve bioavailability.
-
Rapid Metabolism and Clearance: The pharmacokinetic data in rats shows a modest half-life.[2] It's possible that in your specific animal model, the compound is being cleared too rapidly to exert a sustained effect. Pharmacokinetic studies in your chosen animal model are recommended to understand the exposure profile.
-
Species-Specific Differences in mPGES-1: There can be differences in the mPGES-1 enzyme between species, which may affect the potency of this compound. Ensure that the inhibitor is active against the mPGES-1 of the species you are using.
Q7: I am concerned about potential off-target effects. What is known about the selectivity and safety of this compound?
A7: this compound is reported to be a selective mPGES-1 inhibitor.[4] It shows high selectivity over other enzymes in the prostanoid pathway, including COX-2, TXAS, and PGDS.[5] While the preclinical safety profile is described as good, it is always important to include appropriate controls in your experiments.[5] One potential concern with mPGES-1 inhibition is the "shunting" of the prostaglandin H2 (PGH2) substrate to other prostaglandin synthases, potentially increasing the production of other prostanoids like PGI2 or thromboxane.[6] Monitoring for unexpected physiological changes in your animals is crucial.
III. Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 (nM) | Reference |
| mPGES-1 (enzymatic) | 3 | [2] |
| mPGES-1 (HWB-1483 cells) | 180 | [2] |
| mPGES-1 (human fetal fibroblast) | 6 | [2] |
| LPS-stimulated PGE2 in human whole blood | 109 | [2] |
| PGDS (HWB-1483 cells) | >50,000 | [1] |
| TXAS (HWB-1483 cells) | >50,000 | [1] |
| 5-LO (HWB-1483 cells) | >50,000 | [1] |
| COX-2 (fetal fibroblasts) | >10,000 | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (1.0 mg/kg, i.v.)
| Parameter | Value | Unit | Reference |
| Bioavailability (F) | 59 | % | [2] |
| Half-life (t1/2) | 3.7 | h | [2] |
| Clearance (CL) | 12 | mL/min/kg | [2] |
| Volume of distribution (Vdss) | 3.0 | L/kg | [2] |
| Mean residence time (MRT) | 4.42 | h | [2] |
Table 3: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [1] |
| DMF | ~10 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [1] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [1] |
IV. Experimental Protocols
A. General Protocol for Oral Administration of this compound (Suspension)
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose (or carboxymethylcellulose) in sterile water.
-
Weighing this compound: Accurately weigh the required amount of this compound powder.
-
Preparation of Suspension: Add a small amount of the vehicle to the this compound powder to create a paste. Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension. A small amount of a surfactant like Tween® 80 (e.g., 0.1%) can be added to the vehicle to aid in wetting the powder.
-
Dose Administration: Administer the suspension to the animals via oral gavage using an appropriate gauge gavage needle. Ensure the suspension is well-mixed immediately before drawing each dose. The typical dosing volume for mice is 5-10 mL/kg and for rats is 5 mL/kg.
B. General Protocol for Intravenous Administration of this compound
-
Preparation of Stock Solution: Dissolve this compound in 100% sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[1] Gentle warming and sonication may be required.
-
Preparation of Dosing Solution: On the day of the experiment, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally <10%) to minimize toxicity. For example, to achieve a final DMSO concentration of 10%, you would mix 1 part of the DMSO stock with 9 parts of the aqueous vehicle.
-
Dose Administration: Administer the solution via intravenous injection (e.g., tail vein in mice and rats). The maximum recommended bolus injection volume is 5 mL/kg for mice. Administer the injection slowly to minimize the risk of precipitation.
V. Visualizations
Caption: Mechanism of action of this compound in the prostaglandin E2 biosynthesis pathway.
Caption: A logical workflow for troubleshooting common issues in this compound in vivo experiments.
References
- 1. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications. | Semantic Scholar [semanticscholar.org]
- 6. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
PF-4693627 interference with other signaling pathways
Welcome to the technical support center for PF-4693627. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interference of the microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitor, this compound, with other signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and orally bioavailable inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3] Its primary function is to block the terminal step in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[4][5] By inhibiting mPGES-1, this compound reduces the levels of PGE2 without affecting the production of other prostanoids, which is a common issue with non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[6][7][8]
Q2: How selective is this compound?
This compound is highly selective for mPGES-1. It shows significantly less activity against other enzymes involved in the arachidonic acid cascade, such as COX-1, COX-2, and other prostaglandin synthases. This selectivity helps to minimize off-target effects commonly associated with broader-acting anti-inflammatory agents.[6][9]
Q3: Can inhibition of mPGES-1 by this compound affect other signaling pathways?
Yes, while this compound is selective for mPGES-1, its downstream effect of reducing PGE2 levels can indirectly interfere with signaling pathways that are modulated by PGE2. PGE2 exerts its biological effects by binding to four G-protein coupled receptors (EP1, EP2, EP3, and EP4), which in turn can activate or inhibit various intracellular signaling cascades.[10][11] Key pathways that may be affected include the PI3K/Akt and MAPK/ERK pathways.[12][13]
Q4: Which specific downstream pathways are most likely to be affected by this compound treatment?
The reduction in PGE2 levels due to this compound can lead to decreased activation of its receptors. Notably, the EP4 receptor has been shown to signal through the Phosphoinositide 3-kinase (PI3K)/Akt pathway to promote cell survival and proliferation.[10][14][15][16] Therefore, researchers might observe a decrease in Akt phosphorylation. Additionally, PGE2 has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38, in various cell types.[3][4][13] Consequently, treatment with this compound could lead to reduced phosphorylation of these kinases.
Troubleshooting Guide
Issue 1: Unexpected decrease in cell viability or proliferation in cancer cell lines.
-
Question: I am using this compound to study inflammation in a cancer cell model, but I'm observing a decrease in cell proliferation and survival, which is unexpected. Why might this be happening?
-
Answer: This could be an indirect effect of PGE2 reduction. Many cancer cells rely on the PGE2-EP4 receptor axis to activate the pro-survival PI3K/Akt signaling pathway.[10][16][17] By inhibiting PGE2 production, this compound may be inadvertently suppressing this pro-survival signaling, leading to decreased cell viability. We recommend you assess the phosphorylation status of Akt at Serine 473 to test this hypothesis.
Issue 2: Altered phosphorylation status of Akt or ERK in my experimental model.
-
Question: My Western blot results show a significant decrease in phosphorylated Akt (p-Akt) and/or phosphorylated ERK (p-ERK) after treating my cells with this compound. Is this a known off-target effect?
-
Answer: This is likely not a direct off-target effect on the kinases themselves, but rather a consequence of mPGES-1 inhibition. PGE2 is known to activate both the PI3K/Akt and MAPK/ERK signaling pathways through its receptors, particularly EP4.[10][11][13] Reducing PGE2 levels with this compound would be expected to decrease the activation of these pathways in cells where this signaling is active. This is a critical consideration for interpreting your results, as these pathways regulate numerous cellular processes.
Issue 3: Inconsistent results in different cell types.
-
Question: The effects of this compound on downstream signaling seem to vary between the different cell lines I am using. Why is there inconsistency?
-
Answer: The cellular response to this compound will depend on the expression profile of the PGE2 receptors (EP1-4) in each cell line.[11] Different EP receptors can couple to different G-proteins and activate distinct downstream pathways. For example, while EP4 often signals through PI3K/Akt, EP1 is coupled to an increase in intracellular calcium, and EP2 primarily signals through cAMP.[10][13] Therefore, the specific signaling interference you observe will be dictated by the unique receptor expression of your cell model.
Data Presentation
Table 1: Inhibitory Potency and Selectivity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against its primary target, mPGES-1, and other related enzymes. The data demonstrates the high potency and selectivity of the compound.
| Target Enzyme | IC50 Value | Assay Condition | Reference |
| Human mPGES-1 | 3 nM | Enzyme Assay | [6][9] |
| Human mPGES-1 | 109 nM | Human Whole Blood (HWB) Assay | [9] |
| Human Cyclooxygenase-2 (COX-2) | >10,000 nM | Fetal Fibroblast Assay | [6] |
| Human Thromboxane Synthase (TXAS) | >50,000 nM | HWB-1483 Cell Assay | [9] |
| Human Prostaglandin D Synthase (PGDS) | >50,000 nM | HWB-1483 Cell Assay | [9] |
| Human 5-Lipoxygenase (5-LOX) | >50,000 nM | HWB-1483 Cell Assay | [9] |
Signaling Pathway Diagrams
Below are diagrams illustrating the primary pathway of this compound and its potential interference with the PI3K/Akt and MAPK signaling pathways.
Caption: Mechanism of action of this compound on the PGE2 synthesis pathway.
Caption: Potential interference of this compound with PI3K/Akt and MAPK pathways.
Experimental Protocols
Protocol: Western Blot Analysis of Akt Phosphorylation
This protocol provides a method to assess the impact of this compound on the PI3K/Akt pathway by measuring the phosphorylation of Akt at Serine 473 (p-Akt Ser473).
1. Cell Culture and Treatment: a. Plate cells (e.g., cancer cell line known to express EP4 receptors) at a density that ensures 70-80% confluency at the time of harvest. b. After overnight attachment, serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation. c. Pre-treat cells with desired concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle control (DMSO) for 1-2 hours. d. Stimulate the cells with a known activator of the pathway (e.g., 10 µM PGE2 or a growth factor like EGF) for 15-30 minutes. Include an unstimulated control.
2. Cell Lysis: a. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. e. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit. b. Normalize all samples to the same protein concentration using the lysis buffer.
4. Gel Electrophoresis and Transfer: a. Prepare samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (e.g., 10% polyacrylamide). c. Run the gel until adequate separation is achieved. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is often preferred over milk for phospho-antibodies to reduce background. b. Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473) diluted in 5% BSA/TBST. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
6. Detection: a. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane. b. Image the blot using a chemiluminescence detection system. c. To confirm equal protein loading, the membrane can be stripped and re-probed for total Akt and a housekeeping protein like GAPDH or β-actin.
Caption: Experimental workflow for Western blot analysis of p-Akt.
References
- 1. benchchem.com [benchchem.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Prostaglandin E2 stimulates COX-2 expression via mitogen-activated protein kinase p38 but not ERK in human follicular dendritic cell-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous PGE2 induces MCP-1 expression via EP4/p38 MAPK signaling in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of this compound, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. EP4 mediates PGE2 dependent cell survival through the PI3 Kinase/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PGE2 inhibits apical K channels in the CCD through activation of the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Prostaglandin E2/EP Signaling in the Tumor Microenvironment of Colorectal Cancer [mdpi.com]
- 17. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: PF-4693627 and Celecoxib for Inflammation Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two anti-inflammatory compounds, PF-4693627 and celecoxib (B62257), focusing on their distinct mechanisms of action, in vitro potency, and in vivo efficacy. The information is intended to support research and drug development efforts in the field of inflammation.
Introduction: Targeting Prostaglandin (B15479496) E2 Synthesis
Inflammation is a complex biological response, and a key mediator in this process is prostaglandin E2 (PGE2). Both this compound and celecoxib aim to reduce inflammation by inhibiting the synthesis of PGE2, but they do so by targeting different enzymes in the arachidonic acid cascade.
-
Celecoxib , a well-established non-steroidal anti-inflammatory drug (NSAID), is a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2][3] COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins (B1171923), including PGE2.[1]
-
This compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[4][5] mPGES-1 is a terminal synthase that specifically converts PGH2 into PGE2.[4][5]
The differential targeting of these two enzymes leads to distinct pharmacological profiles, which will be detailed in this guide.
Mechanism of Action: A Tale of Two Enzymes
The anti-inflammatory effects of both compounds stem from their ability to decrease PGE2 levels. However, their selectivity offers different approaches to modulating the inflammatory response.
dot
Caption: Arachidonic Acid to Prostaglandin E2 Signaling Pathway.
Celecoxib's inhibition of COX-2 reduces the overall pool of PGH2 available for all prostaglandin synthases. In contrast, this compound specifically blocks the conversion of PGH2 to PGE2, leaving the synthesis of other prostaglandins potentially unaffected. This targeted approach of this compound is hypothesized to offer a more precise anti-inflammatory effect with a potentially improved safety profile, particularly concerning cardiovascular side effects associated with some COX-2 inhibitors.
Data Presentation: In Vitro Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound and celecoxib from various assays.
Table 1: In Vitro Potency (IC50)
| Compound | Target | Assay System | IC50 (nM) | Reference |
| This compound | mPGES-1 | Human recombinant enzyme | 3 | [5] |
| mPGES-1 | A549 human lung carcinoma cells | 16.24 | ||
| mPGES-1 | Human whole blood | 109 | [5] | |
| Celecoxib | COX-2 | Human recombinant enzyme | 40 | |
| COX-1 | Human recombinant enzyme | 15,000 | ||
| COX-2 | Human peripheral monocytes | 6,800 | [6] | |
| COX-1 | Human peripheral monocytes | 82,000 | [6] |
Table 2: In Vitro Selectivity
| Compound | Selectivity For | Compared To | Selectivity Ratio (Fold) | Reference |
| This compound | mPGES-1 | COX-2 | >3,333 | [5] |
| Celecoxib | COX-2 | COX-1 | ~375 | |
| COX-2 | COX-1 | ~12 | [6] |
Note: IC50 values can vary depending on the assay system and conditions.
Experimental Data: In Vivo Efficacy
Both compounds have demonstrated anti-inflammatory effects in preclinical models.
This compound: Carrageenan-Induced Air Pouch Model
This compound was effective in a carrageenan-stimulated guinea pig air pouch model of inflammation.[4][5] This model is a well-established method for evaluating anti-inflammatory compounds.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Endpoint | Dose | % Inhibition | Reference |
| Guinea Pig Carrageenan Air Pouch | PGE2 Production | 10 mg/kg | ~60% | [7] |
Celecoxib: Carrageenan-Induced Paw Edema and Other Models
Celecoxib has been extensively studied in various animal models of inflammation, including the carrageenan-induced paw edema model.[8][9][10]
Table 4: In Vivo Efficacy of Celecoxib
| Animal Model | Endpoint | Dose | % Inhibition | Reference |
| Rat Carrageenan-Induced Paw Edema | Edema | 30 mg/kg | Significant reduction | [8] |
| Rat Adjuvant-Induced Arthritis | PGE2 Production | 10 mg/kg | Significant reduction | [11] |
Head-to-Head Comparison in a Rat Inflammatory Pain Model
A study directly comparing a selective mPGES-1 inhibitor with celecoxib in a rat adjuvant-induced chronic pain model found that while both compounds suppressed PGE2 synthesis to a similar degree, only celecoxib showed a significant analgesic effect.[11] This suggests that in this particular model, other prostanoids downstream of COX-2 may also play a role in pain signaling.
Experimental Protocols
Carrageenan-Induced Air Pouch Model in Guinea Pig
This protocol is a summary of the methodology used to evaluate the in vivo efficacy of this compound.
dot
Caption: Carrageenan-Induced Air Pouch Model Workflow.
Detailed Steps:
-
Air Pouch Formation: Male Hartley guinea pigs are anesthetized, and 20 mL of sterile air is injected subcutaneously into the dorsal region on day 0, followed by a second injection of 10 mL of air on day 3 to maintain the pouch.[12]
-
Drug Administration: On day 6, animals are orally dosed with this compound or the vehicle control.
-
Induction of Inflammation: One hour after drug administration, 2 mL of a 1% carrageenan solution in sterile saline is injected into the air pouch.[13]
-
Exudate Collection: Six hours after the carrageenan injection, the animals are euthanized, and the inflammatory exudate is collected from the air pouch.[14]
-
Analysis: The volume of the exudate is measured, and the concentration of PGE2 is determined using an enzyme-linked immunosorbent assay (ELISA).
Clinical Status
-
This compound: The clinical development of this compound was discontinued.[5]
-
Celecoxib: Celecoxib is an approved drug and has been extensively studied in numerous clinical trials for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[2][6][15] Clinical trials have demonstrated its efficacy in reducing pain and inflammation, with a comparable efficacy to traditional NSAIDs like naproxen (B1676952) and diclofenac, but with a lower incidence of certain gastrointestinal side effects.[2][6]
Conclusion
This compound and celecoxib represent two distinct strategies for inhibiting the pro-inflammatory mediator PGE2. Celecoxib, a selective COX-2 inhibitor, has a broad impact on the production of all prostanoids downstream of COX-2 and is a clinically established anti-inflammatory drug. This compound, a highly selective mPGES-1 inhibitor, offers a more targeted approach by specifically blocking PGE2 synthesis. While preclinical data for this compound demonstrated potent and selective inhibition of its target, its clinical development was not pursued. The comparative data presented in this guide highlights the different pharmacological profiles of these two compounds and can inform future research into the development of novel anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Celecoxib: a review of its use in osteoarthritis, rheumatoid arthritis and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cochranelibrary.com [cochranelibrary.com]
- 4. Discovery and SAR of this compound, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of osteoarthritis with celecoxib, a cyclooxygenase-2 inhibitor: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Inhibition of PGE2 and PGI2 Signals Is Necessary to Suppress Hyperalgesia in Rat Inflammatory Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-4693627 and Other Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) has emerged as a promising therapeutic target for inflammatory diseases, offering a more selective approach to modulating the prostaglandin E2 (PGE2) pathway than traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. This guide provides an objective comparison of PF-4693627, a potent mPGES-1 inhibitor, with other notable inhibitors in its class. The information is compiled from various preclinical studies to aid researchers in their evaluation of these compounds.
Quantitative Comparison of mPGES-1 Inhibitors
The following tables summarize the available in vitro and in vivo data for this compound and other selected mPGES-1 inhibitors. It is important to note that the data have been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of mPGES-1 Inhibitors
| Compound | Assay Type | Species | IC50 (nM) | Reference |
| This compound | Enzyme Assay | Human | 3 | [1][2] |
| Human Whole Blood (HWB) | Human | 109 | [2] | |
| Human Fetal Fibroblast | Human | 6 | [2] | |
| MF63 | Enzyme Assay | Human | 1.3 | [3] |
| Enzyme Assay | Guinea Pig | 0.9 | [3] | |
| PF-9184 | Enzyme Assay | Human | 16.5 | [4] |
| Cell-based Assay | Human | 500-5000 | [4] | |
| Compound III | Enzyme Assay | Human | 90 | |
| Enzyme Assay | Rat | 900 | ||
| LY3023703 | Enzyme Assay | Human | 0.94 | |
| GRC-27864 | Clinical Trial Data | Human | N/A | [5] |
| Vipoglanstat | Clinical Trial Data | Human | N/A | [6][7] |
Table 2: In Vivo Efficacy of mPGES-1 Inhibitors
| Compound | Animal Model | Species | Dose | % Inhibition of PGE2 | Reference |
| This compound | Carrageenan-stimulated air pouch | Guinea Pig | 10 mg/kg (oral) | 63% | [2] |
| MF63 | Lipopolysaccharide-induced hyperalgesia | Guinea Pig | 100 mg/kg (oral) | Complete inhibition |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Bioavailability (F) | Rat | 59% (1.0 mg/kg, i.v.) | [2] |
| Half-life (t1/2) | Rat | 3.7 hours | [2] |
| Clearance (CL) | Rat | 12 mL/min/kg | [2] |
| Volume of distribution (Vdss) | Rat | 3.0 L/kg | [2] |
Selectivity Profile of this compound
This compound has demonstrated excellent selectivity for mPGES-1 over other related enzymes. In vitro studies have shown that it is highly selective against COX-1 and COX-2, as well as other prostanoid synthases such as TXAS, PGDS, 5-LOX, 15-LOX, and 12-LOX.[1] This high selectivity is a key advantage, as it suggests a reduced potential for off-target effects commonly associated with less specific anti-inflammatory agents.
Experimental Protocols
mPGES-1 Enzyme Inhibition Assay (Cell-Free)
This assay measures the ability of a compound to inhibit the conversion of PGH2 to PGE2 by recombinant human mPGES-1.
-
Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable expression system (e.g., insect or mammalian cells).
-
Incubation: The test compound, at various concentrations, is pre-incubated with the purified mPGES-1 enzyme in a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing a reducing agent such as glutathione (B108866) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 4°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.
-
Reaction Termination: After a short incubation period (e.g., 1 minute), the reaction is terminated by the addition of a stop solution (e.g., a solution containing a metal salt like stannous chloride).
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the mPGES-1 activity (IC50) is calculated from the dose-response curve.
Human Whole Blood (HWB) Assay
This ex vivo assay assesses the inhibitory effect of a compound on PGE2 production in a more physiologically relevant matrix.
-
Blood Collection: Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: The test compound, at various concentrations, is added to the whole blood and pre-incubated for a specific duration (e.g., 30 minutes) at 37°C.
-
Stimulation: PGE2 production is induced by adding a stimulating agent, typically lipopolysaccharide (LPS), to the blood samples.
-
Incubation: The blood is further incubated for an extended period (e.g., 24 hours) at 37°C to allow for PGE2 synthesis.
-
Plasma Separation: After incubation, the blood samples are centrifuged to separate the plasma.
-
PGE2 Quantification: The concentration of PGE2 in the plasma is measured using a validated method like ELISA or LC-MS.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of PGE2 inhibition against the concentration of the test compound.
Carrageenan-Induced Air Pouch Model (In Vivo)
This animal model of inflammation is used to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Air Pouch Formation: A subcutaneous air pouch is created on the back of the experimental animals (e.g., guinea pigs or mice) by injecting a sterile volume of air. This is typically done several days before the induction of inflammation to allow for the formation of a synovial-like membrane.
-
Compound Administration: The test compound is administered to the animals, usually orally or via injection, at a specified time before the inflammatory challenge.
-
Induction of Inflammation: Inflammation is induced by injecting a solution of carrageenan into the air pouch.
-
Exudate Collection: After a defined period (e.g., 4-24 hours), the animals are euthanized, and the inflammatory exudate from the air pouch is collected.
-
PGE2 Measurement: The concentration of PGE2 in the exudate is measured to assess the extent of inflammation and the effect of the test compound.
-
Efficacy Evaluation: The percentage of PGE2 inhibition in the treated groups is calculated relative to the vehicle-treated control group to determine the in vivo efficacy of the compound.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Microsomal Prostaglandin E2 Synthase 1 (mPGES-1) in a Cell-Free Assay [bio-protocol.org]
- 3. Anti-Inflammatory Properties of Chemical Probes in Human Whole Blood: Focus on Prostaglandin E2 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.2. Carrageenan-induced inflammatory air pouch mouse model [bio-protocol.org]
- 6. A Randomized, Open-label, Parallel Group Study to Compare the Pharmacokinetics, Pharmacodynamics and Safety and Tolerability of a Subcutaneous Formulation With an Intravenous Formulation of ARGX-113 in Healthy Male Subjects - AdisInsight [adisinsight.springer.com]
- 7. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
PF-4693627: A Selective mPGES-1 Inhibitor with High Selectivity Against COX-2 and 5-LOX
An Analysis of PF-4693627's Selectivity Profile in Comparison to Dual COX-2/5-LOX Inhibitors
For researchers and professionals in drug development, understanding the precise selectivity of a compound is critical. While the initial interest may lie in dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), a closer examination of this compound reveals a different and highly specific mechanism of action. This compound is not a dual COX-2/5-LOX inhibitor; instead, it is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), the terminal enzyme in the synthesis of pro-inflammatory prostaglandin E2 (PGE2)[1][2][3]. A key characteristic of this compound is its excellent selectivity against other relevant enzymes in the arachidonic acid cascade, including COX-2 and 5-LOX[1][4].
This guide provides a comprehensive comparison of this compound's selectivity profile with that of established and experimental dual COX-2/5-LOX inhibitors, supported by experimental data and detailed protocols.
Comparative Selectivity Profile
The data presented below clearly distinguishes the inhibitory activity of this compound from that of true dual COX-2/5-LOX inhibitors. While this compound shows minimal to no activity against COX-2 and 5-LOX, dual inhibitors are designed to target both enzymes, often with varying degrees of potency.
| Compound | Target(s) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Primary Reference(s) |
| This compound | mPGES-1 | >100 | >100 | [1][4] |
| Celecoxib | COX-2 | 0.045 | >100 | [5] |
| Zileuton | 5-LOX | >100 | 0.05 | [6] |
| Compound 4a (Thymol-pyrazole hybrid) | COX-2/5-LOX | 0.068 | Potent † | [5] |
| Compound 8b (Thymol-pyrazole hybrid) | COX-2/5-LOX | 0.043 | Potent † | [5] |
| Compound 8g (Thymol-pyrazole hybrid) | COX-2/5-LOX | 0.045 | Potent † | [5] |
| Flurbiprofen analog (2) | COX-2/5-LOX | Potent ‡ | Potent ‡ | [7] |
| Diclofenac analog (3) | COX-2/5-LOX | Potent ‡ | Potent ‡ | [7] |
Note: Specific IC50 values for this compound against COX-2 and 5-LOX are not explicitly provided in the search results, but it is consistently described as being highly selective against these enzymes, implying very high IC50 values. †Specific IC50 values for 5-LOX were not provided, but the compounds were reported to have higher inhibitory activity than the reference quercetin. ‡The study describes these as the most potent dual inhibitors among the synthesized compounds, but does not provide specific IC50 values.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of these compounds and the methods used to determine their selectivity, the following diagrams are provided.
Caption: Arachidonic acid metabolism via COX and 5-LOX pathways and points of inhibition.
Caption: Generalized workflow for in vitro COX-2 and 5-LOX inhibition assays.
Experimental Protocols
The determination of a compound's inhibitory activity against COX-2 and 5-LOX is typically performed using in vitro enzyme assays. Below are generalized protocols based on commercially available kits and published methodologies[6][8][9][10].
Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Fluorometric Probe (e.g., Amplex™ Red)
-
COX Cofactor
-
Arachidonic Acid (Substrate)
-
NaOH
-
Known COX-2 Inhibitor (e.g., Celecoxib) as a positive control
-
Test Compounds
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized COX-2 enzyme in sterile water as per the supplier's instructions. Keep on ice during use.
-
Prepare a stock solution of the test compounds and the control inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare the arachidonic acid working solution by mixing it with NaOH and then diluting with purified water immediately before use.
-
-
Assay Setup (per well):
-
Enzyme Control (EC): Add assay buffer.
-
Inhibitor Control (IC): Add the control inhibitor solution.
-
Test Sample (S): Add the test compound solution at various concentrations.
-
-
Reaction Mix:
-
Prepare a master reaction mix containing COX Assay Buffer, the fluorometric probe, COX cofactor, and the reconstituted COX-2 enzyme.
-
Add the reaction mix to all wells.
-
-
Incubation: Incubate the plate at 25°C for 5-10 minutes.
-
Reaction Initiation: Add the arachidonic acid working solution to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: 5-LOX Inhibitor Screening Assay
Objective: To determine the IC50 of a test compound against 5-LOX.
Materials:
-
Human Recombinant 5-LOX Enzyme
-
5-LOX Assay Buffer
-
5-LOX Substrate (Arachidonic Acid)
-
Fluorometric Probe
-
Known 5-LOX Inhibitor (e.g., Zileuton) as a positive control
-
Test Compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and Zileuton in an appropriate solvent (e.g., DMSO).
-
Assay Setup (per well):
-
Enzyme Control (EC): Add assay buffer.
-
Inhibitor Control (IC): Add the Zileuton solution.
-
Test Sample (S): Add the test compound solution at various concentrations.
-
-
Reaction Mix:
-
Prepare a reaction mix containing 5-LOX Assay Buffer, the fluorometric probe, and the 5-LOX enzyme.
-
Add the reaction mix to all wells.
-
-
Incubation: Incubate the plate for 5-10 minutes at room temperature.
-
Reaction Initiation: Add the 5-LOX substrate (arachidonic acid) to each well.
-
Measurement: Measure the fluorescence kinetically.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in the COX-2 assay protocol.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery and SAR of this compound, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
PF-4693627: A Targeted Approach to Inflammation with Superior Safety Over Non-Selective NSAIDs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug development, the pursuit of potent efficacy coupled with an enhanced safety profile remains a paramount objective. Non-selective Nonsteroidal Anti-inflammatory Drugs (NSAIDs) have long been the cornerstone of managing inflammation and pain. However, their clinical utility is often hampered by significant gastrointestinal and cardiovascular side effects. PF-4693627 emerges as a promising alternative, offering a more targeted mechanism of action that circumvents the liabilities associated with traditional NSAIDs. This guide provides a comprehensive comparison of this compound and non-selective NSAIDs, supported by experimental data, to elucidate the distinct advantages of this novel investigational agent.
Differentiated Mechanism of Action: Targeting mPGES-1
The primary advantage of this compound lies in its distinct mechanism of action. Unlike non-selective NSAIDs that broadly inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, this compound is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2][3] This terminal enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, fever, and pain.[4] By targeting the final step in the synthesis of a specific pro-inflammatory prostaglandin, this compound avoids the widespread disruption of prostanoid synthesis caused by non-selective NSAIDs.
Non-selective NSAIDs, through their inhibition of COX-1, interfere with the production of gastroprotective prostaglandins, leading to an increased risk of gastric ulceration and bleeding.[5][6][7] Their inhibition of COX-2, while contributing to their anti-inflammatory effects, can also disrupt the balance of prostanoids involved in cardiovascular homeostasis.[3] In contrast, the selective inhibition of mPGES-1 by this compound is anticipated to reduce inflammation-driving PGE2 without affecting the production of other crucial prostaglandins, thereby offering a superior gastrointestinal and cardiovascular safety profile.[1][3][4]
Comparative Inhibitory Profile
The following table summarizes the inhibitory potency of this compound against its target, mPGES-1, and compares it with the COX-1 and COX-2 inhibitory activities of several common non-selective NSAIDs.
| Compound | Target | IC50 (nM) | Target | IC50 (µM) | Target | IC50 (µM) | COX-1/COX-2 Selectivity Ratio |
| This compound | mPGES-1 | 3 [1][8] | COX-1 | >10 [2] | COX-2 | >10 [2] | Not Applicable |
| Ibuprofen | Not Applicable | COX-1 | 12[9] | COX-2 | 80[9] | 0.15 | |
| Diclofenac | Not Applicable | COX-1 | 0.076[9] | COX-2 | 0.026[9] | 2.9 | |
| Indomethacin | Not Applicable | COX-1 | 0.0090[9] | COX-2 | 0.31[9] | 0.029 | |
| Piroxicam | Not Applicable | COX-1 | 47[9] | COX-2 | 25[9] | 1.9 |
Note: A lower IC50 value indicates greater potency. The COX-1/COX-2 selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2). A ratio significantly less than 1 indicates selectivity for COX-1, while a ratio greater than 1 indicates selectivity for COX-2. Non-selective NSAIDs have ratios that are not substantially different from 1. Data for non-selective NSAIDs are derived from studies using human peripheral monocytes.[9] The IC50 values for this compound against COX-1 and COX-2 are reported to be greater than 10 µM, indicating a lack of significant inhibition at therapeutic concentrations.[2]
Signaling Pathway of Prostaglandin Synthesis
The diagram below illustrates the points of intervention for both non-selective NSAIDs and this compound within the arachidonic acid cascade.
Caption: Arachidonic acid pathway and points of drug inhibition.
Experimental Protocols
In Vitro mPGES-1 Inhibition Assay
The inhibitory activity of this compound on mPGES-1 can be determined using a cell-free enzyme assay.
Protocol:
-
Enzyme Preparation: Recombinant human mPGES-1 is used as the enzyme source.
-
Incubation: The enzyme is pre-incubated with varying concentrations of this compound for a specified period (e.g., 15 minutes) at 37°C in a suitable buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, PGH2.
-
Reaction Termination: After a short incubation period (e.g., 1 minute), the reaction is terminated by the addition of a stop solution (e.g., a solution containing a reducing agent like stannous chloride).
-
Quantification of PGE2: The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.
In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood Assay)
The inhibitory activity of non-selective NSAIDs on COX-1 and COX-2 is commonly assessed using a human whole blood assay.
Protocol:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant.
-
COX-1 Assay (Thromboxane B2 production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound.
-
Blood is allowed to clot at 37°C for 60 minutes to induce platelet aggregation and subsequent thromboxane (B8750289) A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped, and plasma is separated by centrifugation.
-
TXB2 levels are measured by EIA, reflecting COX-1 activity.
-
-
COX-2 Assay (PGE2 production):
-
Aliquots of whole blood are incubated with lipopolysaccharide (LPS) to induce COX-2 expression, along with various concentrations of the test compound.
-
After incubation (e.g., 24 hours at 37°C), plasma is separated.
-
PGE2 levels are measured by EIA, reflecting COX-2 activity.
-
-
IC50 Determination: The concentrations of the NSAID that cause 50% inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) are determined.
Experimental Workflow for Assessing NSAID Selectivity and Gastrointestinal Safety
The following diagram outlines a typical workflow for the preclinical evaluation of a novel anti-inflammatory agent like this compound in comparison to non-selective NSAIDs.
Caption: Preclinical evaluation workflow for anti-inflammatory drugs.
Conclusion
This compound represents a significant advancement in the development of anti-inflammatory therapies. Its selective inhibition of mPGES-1 offers a targeted approach to reducing inflammation by specifically blocking the production of PGE2, a key inflammatory mediator. This mechanism contrasts sharply with the broad-spectrum inhibition of COX-1 and COX-2 by non-selective NSAIDs. The preclinical data strongly suggest that this selectivity will translate into a markedly improved gastrointestinal and cardiovascular safety profile, addressing the primary limitations of current NSAID therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound as a safer and more effective treatment for a range of inflammatory conditions.
References
- 1. Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs)--a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrointestinal safety and tolerability of nonselective nonsteroidal anti-inflammatory agents and cyclooxygenase-2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrointestinal safety of novel nonsteroidal antiinflammatory drugs: selective COX-2 inhibitors and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastrointestinal safety of NSAIDs and over-the-counter analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of PF-4693627 and MF63: Potent and Selective mPGES-1 Inhibitors
A Comprehensive Guide for Researchers in Inflammation and Drug Development
In the landscape of anti-inflammatory drug discovery, microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) has emerged as a promising therapeutic target. This enzyme plays a crucial role in the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 offers the potential for a more targeted anti-inflammatory effect with a reduced risk of gastrointestinal and cardiovascular side effects. This guide provides a detailed head-to-head comparison of two prominent mPGES-1 inhibitors, PF-4693627 and MF63, summarizing their performance based on available preclinical data.
At a Glance: Key Performance Metrics
| Parameter | This compound | MF63 |
| Target | Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Microsomal Prostaglandin E Synthase-1 (mPGES-1) |
| Potency (Human mPGES-1 IC50) | 3 nM[1] | 1.3 nM[2] |
| Cell-Based Potency (Human Whole Blood Assay IC50) | 109 nM (LPS-stimulated)[1] | ~1.3 µM (LPS-stimulated) |
| Selectivity | High selectivity over COX-1, COX-2, and other prostanoid synthases. | High selectivity (>1000-fold) over other prostanoid synthases. |
| In Vivo Efficacy | Effective in a guinea pig carrageenan-induced air pouch model of inflammation.[3] | Effective in preclinical models of pyresis, hyperalgesia, and osteoarthritic pain. |
| Species Selectivity | Potent inhibitor of human and guinea pig mPGES-1; less active against rodent enzymes. | Potent inhibitor of human and guinea pig mPGES-1; inactive against mouse and rat enzymes. |
In Vitro Performance: Potency and Selectivity
Both this compound and MF63 are highly potent inhibitors of human mPGES-1, with IC50 values in the low nanomolar range. MF63 demonstrates a slightly higher potency in enzymatic assays.[2] In cell-based assays, such as the human whole blood (HWB) assay, both compounds effectively inhibit PGE2 production, although direct comparison of the reported IC50 values should be approached with caution due to potential variations in experimental conditions.
A critical advantage of mPGES-1 inhibitors is their selectivity. Both this compound and MF63 exhibit high selectivity for mPGES-1 over the COX enzymes and other prostaglandin synthases. This selectivity is key to avoiding the side effects associated with non-selective NSAIDs.
In Vivo Efficacy: Preclinical Models of Inflammation and Pain
The anti-inflammatory and analgesic potential of both compounds has been demonstrated in various animal models.
This compound has shown significant efficacy in the carrageenan-induced air pouch model of inflammation in guinea pigs. Oral administration of this compound led to a dose-dependent reduction in PGE2 levels in the inflammatory exudate, demonstrating its ability to suppress inflammation in vivo.[3]
MF63 has been evaluated in a broader range of preclinical models, showcasing its potential to alleviate both inflammation and pain. It has demonstrated efficacy in:
-
Lipopolysaccharide (LPS)-induced pyresis and hyperalgesia: MF63 effectively reduced fever and pain responses in these models.
-
Iodoacetate-induced osteoarthritic pain: This model mimics the pain associated with osteoarthritis, and MF63 showed significant analgesic effects.
It is important to note that both compounds exhibit species-specific activity, with high potency against human and guinea pig mPGES-1 but significantly lower activity against the mouse and rat orthologs. This has necessitated the use of humanized mouse models or guinea pigs for in vivo evaluation.
Experimental Protocols
mPGES-1 Inhibition Assay (General Protocol)
While specific parameters may vary between studies, a general protocol for determining the in vitro potency of mPGES-1 inhibitors is as follows:
-
Enzyme Source: Microsomes are prepared from cells overexpressing human mPGES-1 (e.g., A549 cells).
-
Substrate: Prostaglandin H2 (PGH2) is used as the substrate.
-
Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are incubated in a suitable buffer containing glutathione (B108866) (GSH) as a cofactor.
-
Detection: The reaction is stopped, and the amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Human Whole Blood (HWB) Assay
This assay provides a more physiologically relevant measure of a compound's activity in a complex biological matrix.
-
Blood Collection: Fresh human whole blood is collected in tubes containing an anticoagulant (e.g., heparin).
-
Stimulation: The blood is stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and mPGES-1, leading to PGE2 production.
-
Inhibitor Treatment: The blood is pre-incubated with various concentrations of the test compound before LPS stimulation.
-
PGE2 Measurement: After incubation, the plasma is separated, and the concentration of PGE2 is determined by ELISA or LC-MS.
-
Data Analysis: IC50 values are determined by analyzing the dose-response curve of PGE2 inhibition.
Carrageenan-Induced Air Pouch Model (Guinea Pig)
This model is used to assess the in vivo anti-inflammatory activity of compounds.
-
Pouch Formation: An air pouch is created by subcutaneous injection of sterile air on the back of a guinea pig.
-
Inflammation Induction: Several days later, a carrageenan solution is injected into the pouch to induce an inflammatory response.
-
Compound Administration: The test compound (e.g., this compound) is administered orally at various doses prior to carrageenan injection.
-
Exudate Analysis: After a set period, the inflammatory exudate from the pouch is collected. The volume of the exudate is measured, and the concentration of PGE2 is determined.
-
Efficacy Evaluation: The reduction in exudate volume and PGE2 levels in the treated groups is compared to the vehicle control group to determine the compound's efficacy.
Lipopolysaccharide (LPS)-Induced Pyresis/Hyperalgesia and Iodoacetate-Induced Osteoarthritic Pain Models
These models are employed to evaluate the antipyretic and analgesic effects of compounds like MF63. The specific protocols involve inducing fever, pain, or osteoarthritis-like symptoms in animals and then assessing the ability of the test compound to alleviate these symptoms.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: The mPGES-1 signaling pathway and points of inhibition.
Caption: Workflow for the Human Whole Blood (HWB) assay.
Conclusion
Both this compound and MF63 are potent and selective inhibitors of mPGES-1 with demonstrated in vivo efficacy in preclinical models of inflammation and pain. Their high selectivity for mPGES-1 over COX enzymes makes them attractive candidates for the development of novel anti-inflammatory therapies with an improved safety profile. While MF63 shows slightly higher in vitro potency, both compounds represent valuable tools for researchers investigating the role of the mPGES-1/PGE2 pathway in various pathological conditions. The choice between these inhibitors for a specific research application may depend on the specific experimental model and the desired in vivo validation strategy, considering their species selectivity. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison of their performance.
References
Comparative Analysis of PF-4693627 Cross-reactivity with Prostaglandin and Leukotriene Synthases
A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity profile of the mPGES-1 inhibitor, PF-4693627.
This compound is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[1][2][3] Its efficacy stems from the targeted reduction of prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever. A critical aspect of its therapeutic potential lies in its selectivity, minimizing off-target effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit upstream cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of the cross-reactivity of this compound with other key synthases in the arachidonic acid cascade, supported by experimental data and detailed protocols.
Selectivity Profile of this compound
This compound demonstrates high selectivity for mPGES-1. Experimental data indicates that it does not significantly inhibit other key enzymes involved in the biosynthesis of prostaglandins (B1171923) and leukotrienes at concentrations where it potently inhibits mPGES-1.
| Enzyme Target | IC50 (nM) | Fold Selectivity vs. mPGES-1 |
| mPGES-1 | 3 | - |
| Human Whole Blood (PGE2 production) | 109 | 36.3 |
| COX-1 | >10,000 | >3333 |
| COX-2 | >10,000 | >3333 |
| Thromboxane Synthase (TXAS) | Not specified, but stated to be selective | Not applicable |
| Prostaglandin D Synthase (PGDS) | Not specified, but stated to be selective | Not applicable |
| 5-Lipoxygenase (5-LOX) | Not specified, but stated to be selective | Not applicable |
| 12-Lipoxygenase (12-LOX) | Not specified, but stated to be selective | Not applicable |
| 15-Lipoxygenase (15-LOX) | Not specified, but stated to be selective | Not applicable |
| mPGES-2 | Stated to have excellent in vitro selectivity | Not applicable |
| cPGES | Stated to have excellent in vitro selectivity | Not applicable |
Table 1: Comparative inhibitory activity of this compound against various synthases. Data compiled from publicly available research.[1][2][4][5]
Prostaglandin Biosynthesis Pathway
The following diagram illustrates the enzymatic cascade for the production of various prostaglandins and leukotrienes from arachidonic acid. This compound specifically targets mPGES-1, a downstream enzyme in the PGE2 synthesis pathway.
Caption: The arachidonic acid cascade leading to prostaglandins and leukotrienes.
Experimental Workflow for Determining Inhibitor Selectivity
A generalized workflow for assessing the selectivity of a compound like this compound against various synthases is depicted below. This involves a primary screen against the target enzyme followed by secondary screens against a panel of related enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of this compound, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Validating PF-4693627 Efficacy: A Comparative Analysis with Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mPGES-1 inhibitor, PF-4693627, with genetic models of mPGES-1 deletion. By examining experimental data from pharmacological inhibition and genetic knockout studies, we aim to provide a comprehensive evaluation of this compound's efficacy and specificity in targeting the prostaglandin (B15479496) E2 (PGE2) pathway, a critical mediator of inflammation.
Mechanism of Action: Targeting the Terminal Step in PGE2 Synthesis
This compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1)[1]. This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), the final and rate-limiting step in the production of this pro-inflammatory mediator[2]. The synthesis of PGE2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by cyclooxygenase enzymes (COX-1 and COX-2)[3]. By specifically targeting mPGES-1, this compound aims to reduce inflammation driven by PGE2 without affecting the production of other prostanoids, a key differentiation from non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.
Comparative Efficacy: Pharmacological Inhibition vs. Genetic Deletion
To validate the efficacy of this compound, its pharmacological effects are compared with the phenotype of mPGES-1 knockout (KO) genetic models. This comparison allows for a clear assessment of on-target effects and potential off-target activities.
In Vitro Potency and Selectivity
This compound demonstrates high potency in enzymatic and cell-based assays.
| Assay Type | Target | This compound IC50 | Alternative mPGES-1 Inhibitors |
| Enzymatic Assay | Human mPGES-1 | 3 nM[1] | MF63: 1.3 nM[4] |
| Human Whole Blood Assay (LPS-stimulated) | PGE2 Production | 109 nM[1] | MF63: Potent activity reported[4] |
| Cell-Based Assay (HWB-1483) | mPGES-1 | 180 nM[1] | N/A |
| Cell-Based Assay (Human Fetal Fibroblast) | mPGES-1 | 6 nM[1] | N/A |
In Vivo Inflammation Models: The Carrageenan-Induced Air Pouch Model
| Model | Treatment/Genetic Status | PGE2 Levels | Other Prostanoids | Inflammatory Cell Infiltration |
| Guinea Pig Air Pouch | This compound (10 mg/kg, oral) | 63% inhibition[1] | Not specified | Not specified |
| Mouse Air Pouch | mPGES-1 Inhibitor (Compound III) | Significantly reduced | Tended to decrease other prostanoids | Not specified |
| Mouse Air Pouch | mPGES-1 Knockout (KO) | Significantly attenuated | Shunt towards thromboxane (B8750289) pathway | Not specified |
These findings suggest that while both pharmacological inhibition and genetic deletion of mPGES-1 effectively reduce PGE2 production, the impact on other prostanoid pathways may differ. The shunting towards the thromboxane pathway observed in knockout mice is a noteworthy difference compared to the general decrease seen with the pharmacological inhibitor[5]. This could have implications for the long-term safety profile of mPGES-1 inhibitors.
Alternative mPGES-1 Inhibitors
Several other small molecules have been developed to target mPGES-1, offering points of comparison for efficacy and selectivity.
| Compound | Key Findings |
| MF63 | A potent and selective mPGES-1 inhibitor with demonstrated efficacy in a knock-in mouse model expressing human mPGES-1. It effectively relieved pyresis and pain in preclinical models of inflammation[4]. |
| Compound 35 | A substituted benzoxazole (B165842) that has been suggested to have a better overall profile than this compound. |
Experimental Protocols
Carrageenan-Induced Air Pouch Model (General Protocol)
This in vivo model is used to assess the anti-inflammatory effects of compounds by measuring their impact on exudate volume, inflammatory cell infiltration, and mediator production in a subcutaneous air pouch.
Methodology:
-
Pouch Creation: A subcutaneous air pouch is created on the dorsum of mice or guinea pigs by injecting sterile air. The pouch is maintained by a second air injection a few days later.
-
Induction of Inflammation: Inflammation is induced by injecting a solution of carrageenan into the air pouch.
-
Compound Administration: Test compounds, such as this compound, are typically administered orally or intraperitoneally before or after the carrageenan challenge.
-
Sample Collection and Analysis: At a specific time point after carrageenan injection, the animals are euthanized, and the exudate from the pouch is collected. The volume of the exudate, the number and type of infiltrating inflammatory cells, and the concentration of inflammatory mediators like PGE2 are quantified.
Human Whole Blood Assay (General Protocol)
This ex vivo assay assesses the ability of a compound to inhibit the production of inflammatory mediators in a physiologically relevant human system.
Methodology:
-
Blood Collection: Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant.
-
Incubation with Inhibitor: The blood is pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Stimulation: Inflammation is stimulated by adding an agent like lipopolysaccharide (LPS).
-
Analysis: After a defined incubation period, the plasma is separated, and the levels of PGE2 and other cytokines are measured using methods like ELISA or LC-MS/MS.
Conclusion
The available data strongly support the efficacy of this compound as a potent and selective inhibitor of mPGES-1. Comparisons with genetic knockout models of mPGES-1 validate its on-target effect of reducing PGE2 production. While pharmacological inhibition and genetic deletion show similar efficacy in attenuating PGE2, subtle differences in their effects on other prostanoid pathways warrant further investigation. The data from studies on alternative mPGES-1 inhibitors like MF63 further reinforce the therapeutic potential of targeting this enzyme for inflammatory diseases. Future studies directly comparing this compound with mPGES-1 knockout mice would provide a more definitive validation of its in vivo efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Characterization of a human and murine mPGES-1 inhibitor and comparison to mPGES-1 genetic deletion in mouse models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-4693627: A Targeted Alternative to Corticosteroid Treatment in Inflammation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the quest for potent and selective agents with improved safety profiles is paramount. While corticosteroids have long been a cornerstone of anti-inflammatory treatment, their broad mechanism of action can lead to significant side effects. This guide provides a comparative overview of PF-4693627, a selective microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitor, and corticosteroids, offering insights into their distinct mechanisms, supported by available experimental data.
Differentiated Mechanisms of Anti-Inflammatory Action
Corticosteroids exert their anti-inflammatory effects through broad, multi-faceted pathways.[1][2][3][4][5] In contrast, this compound offers a targeted approach by selectively inhibiting a key enzyme in the inflammatory cascade.
This compound: Precision Inhibition of Prostaglandin E2 Synthesis
This compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[6] This enzyme is the terminal synthase responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[7][8][9][10][11] The rationale behind mPGES-1 inhibition is to specifically block the inflammatory PGE2 surge without affecting the production of other prostanoids that may have homeostatic functions, a distinction from non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes.[6][12][13][14]
Corticosteroids: Broad-Spectrum Immunosuppression
Corticosteroids, such as dexamethasone (B1670325), act primarily through the glucocorticoid receptor (GR).[1][2][4][5] Upon binding, the activated GR translocates to the nucleus and modulates gene expression in two main ways:
-
Transactivation: The GR binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of a wide array of inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][3][4][5]
Some evidence suggests that corticosteroids can also downregulate the expression of mPGES-1, contributing to their anti-inflammatory effects.[15][16][17][18]
Comparative Efficacy: A Look at the Preclinical and Clinical Data
Preclinical Data
This compound:
In a carrageenan-stimulated air pouch model in guinea pigs, an established model of acute inflammation, oral administration of this compound demonstrated a significant reduction in PGE2 production.
| Compound | Dose | Model | Endpoint | Result |
| This compound | 10 mg/kg | Guinea Pig Carrageenan Air Pouch | PGE2 Inhibition | 63% |
Corticosteroids (Dexamethasone):
Dexamethasone has been extensively studied in various animal models of inflammation. In the carrageenan-induced paw edema model in rats, a local pre-injection of dexamethasone showed a strong inhibitory effect on edema formation.[19]
| Compound | Dose | Model | Endpoint | Result |
| Dexamethasone | 1 µg (local injection) | Rat Carrageenan Paw Edema | Edema Inhibition | >60% at 3 hours |
It is important to note that these data are from different models and species, and direct comparison of potency is not feasible.
Clinical Insights
While no direct clinical comparisons exist between this compound and corticosteroids, a study comparing the COX-2 inhibitor celecoxib (B62257) with dexamethasone for postoperative pain management after periodontal surgery provides some relevant context.[20][21] In this randomized, double-masked, cross-over clinical trial, both celecoxib and dexamethasone were found to be effective in managing postoperative pain compared to a placebo.[20][21] Notably, there was no statistically significant difference in pain perception between the celecoxib and dexamethasone groups.[20][21] Given that mPGES-1 inhibitors like this compound are often positioned as an alternative to COX-2 inhibitors, this suggests a potential for comparable efficacy in certain inflammatory pain conditions.
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms and experimental approaches, the following diagrams are provided.
Detailed Experimental Protocols
Carrageenan-Induced Air Pouch Model (General Protocol)
This in vivo model is widely used to assess the efficacy of anti-inflammatory compounds.[22]
-
Pouch Formation: An air pouch is created on the dorsum of the animal (e.g., rat or guinea pig) by subcutaneous injection of sterile air. A second injection of air is typically given a few days later to maintain the pouch.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, often orally or intraperitoneally, at a predetermined time before the inflammatory challenge.
-
Induction of Inflammation: A solution of carrageenan (a seaweed-derived polysaccharide) is injected into the air pouch, triggering an acute inflammatory response characterized by fluid accumulation (exudate) and cellular infiltration.
-
Sample Collection: At a specific time point after carrageenan injection, the animal is euthanized, and the inflammatory exudate is collected from the pouch.
-
Analysis: The volume of the exudate is measured, and the concentration of inflammatory mediators, such as PGE2, can be quantified using techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS). The number and type of infiltrating cells can also be determined.
Conclusion
This compound represents a targeted approach to anti-inflammatory therapy by selectively inhibiting mPGES-1, the terminal enzyme in PGE2 synthesis. This mechanism contrasts with the broad immunosuppressive action of corticosteroids, which affect a wide range of inflammatory pathways. While direct comparative efficacy data is limited, the distinct mechanisms of action suggest that this compound could offer a more favorable side-effect profile, particularly with long-term use, by avoiding the widespread genomic effects of corticosteroids. Further head-to-head studies are warranted to fully elucidate the comparative therapeutic potential of selective mPGES-1 inhibitors like this compound in various inflammatory conditions.
References
- 1. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Potential roles of microsomal prostaglandin E synthase-1 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential roles of microsomal prostaglandin E synthase-1 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of a new mPGES-1 inhibitor in rat models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]
- 19. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The use of celecoxib and dexamethasone for the prevention and control of postoperative pain after periodontal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Pharmacokinetic Profile of PF-4693627 and Its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacokinetic comparison of PF-4693627, a potent and selective microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitor, with its structural analogues. The information presented is intended to support research and drug development efforts in the field of anti-inflammatory therapies.
Introduction
This compound is a selective, orally bioavailable inhibitor of mPGES-1, an enzyme critically involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[1] The development of selective mPGES-1 inhibitors like this compound represents a promising therapeutic strategy for inflammatory conditions such as osteoarthritis and rheumatoid arthritis, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by avoiding the inhibition of other prostanoids.[2][3] Structure-activity relationship (SAR) studies on the benzoxazole (B165842) scaffold of this compound have led to the identification of several analogues, including compounds 23, 29, and 35, with varying potency and pharmacokinetic profiles.[2][4] This guide summarizes the available preclinical data for these compounds to facilitate a comparative analysis.
Prostaglandin E2 Synthesis Pathway and Inhibition by this compound
The following diagram illustrates the enzymatic pathway leading to the synthesis of Prostaglandin E2 (PGE2) and highlights the point of inhibition by this compound and its analogues.
References
A Comparative Analysis of PF-4693627 and Industry-Standard Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel anti-inflammatory compound PF-4693627 against two industry-standard nonsteroidal anti-inflammatory drugs (NSAIDs): the non-selective cyclooxygenase (COX) inhibitor Indomethacin and the COX-2 selective inhibitor Celecoxib. This comparison is based on publicly available preclinical data.
Executive Summary
This compound is a potent and highly selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), the terminal enzyme in the production of prostaglandin E2 (PGE2).[1][2] By targeting mPGES-1, this compound offers a more focused approach to reducing inflammation compared to traditional NSAIDs that target upstream COX enzymes. This guide presents a side-by-side comparison of the in vitro potency and in vivo efficacy of this compound with Indomethacin and Celecoxib, highlighting their distinct mechanisms of action and potential therapeutic implications.
Data Presentation
The following tables summarize the quantitative data for this compound and the comparator drugs. It is important to note that the data presented is compiled from various sources and may not be from direct head-to-head comparative studies.
Table 1: In Vitro Potency (IC50 values)
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | mPGES-1 | 3 | Highly selective over COX-1 and COX-2 |
| Indomethacin | COX-1 | 18 | Non-selective |
| COX-2 | 26 | ||
| Celecoxib | COX-1 | >10,000 | COX-2 Selective |
| COX-2 | 40 |
Table 2: In Vivo Efficacy in Carrageenan-Induced Air Pouch Model (Guinea Pig)
| Compound | Dosage | Effect |
| This compound | 10 mg/kg (oral) | 63% inhibition of PGE2 production |
| Indomethacin | Data from direct comparative studies with this compound is not available. | |
| Celecoxib | Data from direct comparative studies with this compound is not available. |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the points of intervention for this compound, Indomethacin, and Celecoxib within the arachidonic acid cascade, which is a key pathway in the inflammatory response.
Caption: Mechanism of action of this compound, Indomethacin, and Celecoxib.
Experimental Protocols
mPGES-1 Enzyme Inhibition Assay
This in vitro assay quantifies the ability of a test compound to inhibit the conversion of PGH2 to PGE2 by the mPGES-1 enzyme.
Methodology:
-
Enzyme Preparation: Recombinant human mPGES-1 is used as the enzyme source.
-
Reaction Mixture: A reaction buffer containing glutathione (B108866) (a necessary cofactor for mPGES-1 activity) is prepared.
-
Compound Incubation: The test compound (this compound) and reference compounds are pre-incubated with the mPGES-1 enzyme for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 4°C) to allow for binding.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, PGH2.
-
Reaction Termination: After a short incubation period (e.g., 60 seconds), the reaction is stopped by the addition of a quenching solution (e.g., a solution containing a metal ion chelator).
-
PGE2 Quantification: The amount of PGE2 produced is measured using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.
-
Data Analysis: The concentration of the compound that inhibits 50% of the mPGES-1 activity (IC50) is calculated from the dose-response curve.
Human Whole Blood Assay for PGE2 Production
This ex vivo assay measures the inhibitory effect of a compound on PGE2 production in a more physiologically relevant matrix.
Methodology:
-
Blood Collection: Freshly drawn human whole blood is collected in tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: The test compound is added to the whole blood and incubated for a defined period (e.g., 15-60 minutes) at 37°C.
-
Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the blood to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.
-
Incubation: The blood is further incubated for a longer period (e.g., 24 hours) at 37°C to allow for PGE2 synthesis.
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
PGE2 Quantification: The concentration of PGE2 in the plasma is determined by ELISA or other sensitive analytical methods.
-
Data Analysis: The IC50 value is determined by plotting the percentage of PGE2 inhibition against the concentration of the test compound.
Carrageenan-Induced Air Pouch Model (Guinea Pig)
This in vivo model is used to assess the anti-inflammatory activity of a compound by measuring its effect on exudate volume and inflammatory mediator levels in a subcutaneous air pouch.
Caption: Experimental workflow for the Carrageenan-Induced Air Pouch Model.
Conclusion
This compound demonstrates a distinct and more targeted mechanism of action compared to traditional NSAIDs. Its high potency and selectivity for mPGES-1 suggest the potential for a favorable therapeutic window with a reduced risk of the side effects associated with COX inhibition. Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety profile of this compound in a clinical setting.
References
Safety Operating Guide
Essential Safety and Disposal Guide for PF-4693627
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for PF-4693627, a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship.
I. Understanding this compound: A Snapshot
This compound is an orally bioavailable compound investigated for its anti-inflammatory properties.[1][2][3][4] It selectively targets mPGES-1, a key enzyme in the prostaglandin E2 (PGE2) synthesis pathway, which is often upregulated in inflammatory conditions.[1][2][4]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various research and commercial sources.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (mPGES-1) | 3 nM | Enzyme Assay | [2][3] |
| IC₅₀ (LPS-stimulated PGE2 synthesis) | 109 nM | Human Whole Blood | [2][3] |
| IC₅₀ (mPGES-1) | 6 nM | Human Fetal Fibroblast | [2] |
| IC₅₀ (mPGES-1) | 180 nM | HWB-1483 Cells | [2] |
| Selectivity (IC₅₀) | >10 µM | COX-2 (fetal fibroblasts) | [3] |
| Selectivity (IC₅₀) | >50 µM | PGDS, TXAS, 5-LO | [3] |
| In Vivo Efficacy | 63% inhibition of PGE2 production | Guinea Pig (carrageenan-stimulated air pouch model) at 10 mg/kg | [2] |
| Bioavailability (F) | 59% | Sprague-Dawley Rats (1.0 mg/kg, i.v.) | [2] |
| Half-life (t₁/₂) | 3.7 h | Sprague-Dawley Rats (1.0 mg/kg, i.v.) | [2] |
| Clearance (CL) | 12 mL/min/kg | Sprague-Dawley Rats (1.0 mg/kg, i.v.) | [2] |
| Volume of Distribution (Vdₛₛ) | 3.0 L/kg | Sprague-Dawley Rats (1.0 mg/kg, i.v.) | [2] |
| Molecular Weight | 502.4 g/mol | N/A | [3] |
| Chemical Formula | C₂₆H₂₉Cl₂N₃O₃ | N/A | [3] |
III. Signaling Pathway and Experimental Workflow
A. Prostaglandin E2 (PGE2) Synthesis Pathway and Inhibition by this compound
This compound exerts its anti-inflammatory effects by inhibiting the final step in the synthesis of PGE2, a key mediator of inflammation.[5][6][7][8] The diagram below illustrates this pathway.
B. Experimental Workflow: Carrageenan-Induced Air Pouch Model
The carrageenan-induced air pouch model is a common in vivo assay to evaluate the efficacy of anti-inflammatory compounds like this compound.[9][10] The workflow for this experiment is outlined below.
References
- 1. Discovery and SAR of this compound, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]
Essential Safety and Operational Guide for Handling PF-4693627
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of PF-4693627, ensuring laboratory safety and procedural integrity.
This document provides critical safety and logistical information for the handling of this compound, a potent and selective mPGES-1 inhibitor. Adherence to these guidelines is essential to maintain a safe laboratory environment and ensure the quality of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment required.[1] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Recommended if handling large quantities or if dust is generated |
| Cell culture and in vitro assays | Safety glasses | Chemical-resistant gloves | Laboratory coat | Not generally required |
| Animal dosing and handling | Safety glasses or face shield | Double gloving recommended | Laboratory coat or disposable gown | Recommended during procedures that may generate aerosols |
Note: Always consult the specific Safety Data Sheet (SDS) for the compound and your institution's safety protocols for detailed guidance on PPE selection.[2] It is imperative that PPE is worn correctly and consistently.[1]
Storage and Handling
Proper storage and handling are crucial for maintaining the stability and integrity of this compound.
| Parameter | Recommendation |
| Storage Temperature (Powder) | -20°C[3][4] |
| Storage Temperature (in Solvent) | -80°C[3][4] |
| Stability | ≥ 4 years at recommended storage conditions[5] |
| Handling | Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
For detailed instructions on preparing solutions, refer to the supplier's technical information. This compound is soluble in DMSO and ethanol.[5]
Operational Workflow for Handling this compound
The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from receipt to disposal.
Caption: Standard operational workflow for handling this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations for hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from general laboratory waste.
-
Collection: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container. The label should clearly indicate "Hazardous Chemical Waste" and list the contents, including the name "this compound."
-
Storage of Waste: Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.
-
Disposal Method: this compound waste should be disposed of through a licensed hazardous waste disposal company. High-temperature incineration is the preferred method for the destruction of pharmaceutical waste.[6] Do not dispose of this compound down the drain or in the regular trash.
-
Documentation: Maintain accurate records of the generation, accumulation, and disposal of all this compound waste, as required by your institution and regulatory agencies.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the responsible handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
